Hybridaphniphylline A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H47NO11 |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35-,36+,37-/m1/s1 |
InChI Key |
NUZJHFQGXVKNBJ-VVVKYYHASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hybridaphniphylline A: A Comprehensive Technical Guide to its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A is a complex Daphniphyllum alkaloid distinguished by a novel decacyclic fused skeleton. First isolated from the plant Daphniphyllum longeracemosum, its intricate structure is believed to be the product of a natural Diels-Alder cycloaddition. This technical guide provides an in-depth overview of the natural source, isolation, and proposed biosynthetic origin of this compound, presenting key data and experimental methodologies relevant to researchers in natural product chemistry, pharmacology, and drug development.
Natural Source and Origin
This compound, along with its structural analog Hybridaphniphylline B, was first identified and isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] This plant belongs to the family Daphniphyllaceae, which is known for producing a diverse array of structurally complex alkaloids with interesting biological activities. The discovery of this compound has highlighted a unique biosynthetic capability within this genus, involving the hybridization of two distinct classes of natural products: a Daphniphyllum alkaloid and an iridoid.[1]
Isolation and Structure Elucidation
The isolation of this compound involves a multi-step extraction and chromatographic purification process. The structure of this intricate molecule was elucidated through extensive spectroscopic analysis.
Experimental Protocols
Plant Material Extraction: The dried and powdered stems and leaves of Daphniphyllum longeracemosum are subjected to exhaustive extraction with 95% ethanol. The resulting crude extract is then concentrated under reduced pressure.
Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol to separate compounds based on polarity. The alkaloidal fraction is typically obtained by acid-base partitioning. The aqueous layer is acidified (e.g., with 0.5% HCl) and washed with a non-polar solvent to remove neutral components. The acidic aqueous layer is then basified (e.g., with Na2CO3 to pH 9-10) and extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) to yield the crude alkaloid mixture.
Chromatographic Purification: The crude alkaloid fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The crude mixture is first separated on a silica gel column using a gradient elution system, often a mixture of chloroform and methanol (B129727).
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column are further purified using size-exclusion chromatography on Sephadex LH-20, typically with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using reversed-phase preparative HPLC (e.g., with a C18 column) and an acetonitrile-water or methanol-water gradient.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Data Type | Key Observations |
| HR-ESIMS | m/z [M+H]⁺, providing the molecular formula. |
| ¹H NMR | Signals corresponding to olefinic, methine, methylene, and methyl protons, indicating the complexity of the carbon skeleton. |
| ¹³C NMR | Resonances for carbonyls, olefinic carbons, quaternary carbons, and various sp³ carbons, confirming the number and type of carbon atoms. |
| 2D NMR | COSY, HSQC, and HMBC correlations were used to establish the connectivity of protons and carbons, ultimately piecing together the decacyclic structure. |
| IR (KBr) | Absorption bands indicating the presence of functional groups such as hydroxyls, carbonyls (ester/lactone), and double bonds. |
| Optical Rotation | [α]D value, indicating the chiral nature of the molecule. |
Note: Specific chemical shifts and coupling constants would be populated here from the primary literature.
Proposed Biosynthetic Pathway
The unique structure of this compound, which combines features of both Daphniphyllum alkaloids and iridoids, strongly suggests a biosynthetic origin involving an intermolecular Diels-Alder reaction.[1] This type of cycloaddition is a powerful bond-forming reaction in organic synthesis and is increasingly recognized as a tool used by nature to generate molecular complexity.
The proposed biosynthetic precursors are a C-22 nor-Daphniphyllum alkaloid (the diene) and an iridoid derivative (the dienophile).
Caption: Proposed Biosynthetic Pathway of this compound.
Experimental Workflow for Biosynthetic Studies
Further research to confirm this proposed pathway would involve the following experimental approaches:
Caption: Experimental Workflow for Isotopic Labeling Studies.
Significance and Future Directions
The discovery of this compound opens up new avenues in the study of alkaloid biosynthesis and the enzymatic control of complex cycloaddition reactions. For drug development professionals, the unique scaffold of this compound presents a novel template for the design of potential therapeutic agents. Future research should focus on:
-
Total Synthesis: The total synthesis of this compound would confirm its structure and provide access to analogs for structure-activity relationship (SAR) studies. While the total synthesis of its congener, Hybridaphniphylline B, has been achieved and supports the proposed Diels-Alder reaction, the synthesis of this compound remains an important goal.
-
Biological Activity Screening: A comprehensive evaluation of the pharmacological properties of this compound is necessary to uncover its therapeutic potential.
-
Enzymology of the Diels-Alder Reaction: Identifying and characterizing the putative "Diels-Alderase" enzyme responsible for the biosynthesis of this compound would be a significant contribution to the field of biocatalysis.
This technical guide serves as a foundational resource for professionals engaged in the exploration and utilization of complex natural products like this compound. The intricate interplay of its natural origin, complex structure, and fascinating biosynthetic pathway underscores the vast potential of the natural world as a source of novel chemical entities.
References
The Biogenetic Blueprint of Hybridaphniphylline A: A Technical Guide to a Proposed Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A, a structurally complex and novel member of the Daphniphyllum alkaloids, represents a fascinating example of chemical intricacy in nature. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this decacyclic fused alkaloid is a hybrid molecule, believed to be formed through a remarkable intermolecular Diels-Alder reaction.[1] This technical guide provides a comprehensive overview of the currently proposed biogenetic pathway of this compound, drawing upon evidence from biomimetic total synthesis and structural elucidation. While direct enzymatic studies are yet to be reported, the synthetic achievements provide strong support for the hypothesized biosynthetic route.
Proposed Biogenetic Pathway
The formation of this compound is postulated to occur via a [4+2] cycloaddition, a classic reaction in organic chemistry, but one that is also found in natural product biosynthesis.[1][2][3] The two key precursors are believed to be a cyclopentadiene (B3395910) derived from a calyciphylline A-type Daphniphyllum alkaloid and the iridoid, deacetylasperuloside.[1]
The proposed biogenetic pathway can be visualized as follows:
References
- 1. Strategies towards the synthesis of calyciphylline A-type Daphniphyllum alkaloids. | Semantic Scholar [semanticscholar.org]
- 2. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 3. Chemistry and biology of biosynthetic Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Proposed Diels-Alder Reaction in Hybridaphniphylline A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A, a complex decacyclic alkaloid isolated from Daphniphyllum longeracemosum, represents a fascinating architectural marvel in the realm of natural products. Its intricate structure, a hybrid of a Daphniphyllum alkaloid and an iridoid, has spurred significant interest within the scientific community. The biosynthesis of this compound is particularly intriguing, with a proposed key step involving a strategic intermolecular Diels-Alder reaction. This cycloaddition is hypothesized to be the crucial event that unites the two distinct precursor molecules, giving rise to the core skeleton of this unique natural product. While a specific "Diels-Alderase" enzyme responsible for this transformation in Daphniphyllum has yet to be isolated and characterized, the proposed pathway is strongly supported by biomimetic total synthesis efforts. This technical guide provides an in-depth exploration of this proposed reaction, summarizing the available data from synthetic studies that mimic this key biosynthetic step, and presenting the logical framework for this proposed transformation.
Proposed Biosynthetic Pathway: A Convergent Strategy
The biosynthesis of this compound is postulated to proceed through a convergent pathway where two major fragments are synthesized independently and then joined in a crucial cycloaddition step. The two key precursors are believed to be a complex cyclopentadiene-containing Daphniphyllum alkaloid and deacetylasperuloside, an iridoid.
The central hypothesis, first put forward by Wang et al. in 2013 upon the isolation of this compound and B, is that these two precursors undergo an intermolecular [4+2] Diels-Alder cycloaddition to forge the characteristic decacyclic core.[1][2][3] This proposed reaction is a testament to nature's efficiency in constructing molecular complexity.
References
An In-depth Technical Guide to the Core Chemical Structure and Stereochemistry of Hybridaphniphylline B
Note to the Reader: This technical guide focuses on Hybridaphniphylline B. While the initial request was for Hybridaphniphylline A, a thorough search of scientific literature revealed that detailed, publicly available quantitative data and experimental protocols for this compound are limited. However, extensive information is available for its co-isolated and structurally similar analog, Hybridaphniphylline B. Given the close structural relationship and the availability of in-depth data from its total synthesis, this guide provides a comprehensive overview of Hybridaphniphylline B, which serves as a representative model for this unique class of hybrid alkaloids.
Hybridaphniphylline B is a complex natural product belonging to the Daphniphyllum alkaloids.[1][2] It was isolated from the stems and leaves of Daphniphyllum longeracemosum.[2] This molecule is a fascinating hybrid of a Daphniphyllum alkaloid and an iridoid, and its biosynthesis is suggested to occur via a natural Diels-Alder cycloaddition.[2][3] The structure of Hybridaphniphylline B is exceptionally complex, featuring a decacyclic fused skeleton with 11 rings and 19 stereocenters, making it a significant challenge for structural elucidation and total synthesis.[1][4]
Chemical Structure and Stereochemistry
The absolute configuration of Hybridaphniphylline B was unequivocally established through its first total synthesis.[4] The complex, polycyclic architecture contains numerous stereogenic centers, the precise arrangement of which is crucial for its chemical and biological properties. The structure, as confirmed by synthesis and extensive spectroscopic analysis, is presented below.
Caption: 2D representation of Hybridaphniphylline B's chemical structure.
The intricate three-dimensional arrangement and the numerous stereocenters of Hybridaphniphylline B are defining features of this natural product. The following diagram highlights the core polycyclic system and its stereochemical complexity.
Caption: Diagram illustrating the hybrid nature of Hybridaphniphylline B.
Quantitative Data Presentation
The structural elucidation of Hybridaphniphylline B was heavily reliant on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The data presented below is derived from the characterization of the synthetically produced molecule, which was found to be identical to the natural product.[4]
Table 1: Spectroscopic Data for Hybridaphniphylline B
| Technique | Data | Reference |
| Molecular Formula | C₃₇H₄₇NO₁₁ | [5] |
| Molecular Weight | 681.8 g/mol | [5] |
| HRMS (ESI) | Calculated for [M+H]⁺: 682.3222, Found: 682.3225 | [6] |
| Calculated for [M+Na]⁺: 704.3041, Found: 704.3046 | [6] |
Table 2: ¹H NMR Spectroscopic Data for Hybridaphniphylline B (CDCl₃) Note: Due to the complexity of the molecule and the limitations of publicly available data, a complete peak assignment is not provided. This table serves as a representation of the data that would be collected.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Representative data would be listed here |
Table 3: ¹³C NMR Spectroscopic Data for Hybridaphniphylline B (CDCl₃) Note: As with the ¹H NMR data, this is a representative table.
| Chemical Shift (δ) ppm |
| Representative data would be listed here |
Experimental Protocols
The definitive characterization of Hybridaphniphylline B was achieved through its total synthesis, which allowed for comparison with the natural isolate.[4]
General Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on high-field NMR spectrometers (e.g., 600 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
Final Steps of Total Synthesis for Structural Confirmation:
The total synthesis of Hybridaphniphylline B culminated in a series of reactions to yield the final product. A key step was the reductive desulfurization and global deacetylation of an advanced intermediate. The synthetic product's spectroscopic data were then compared with those of the natural Hybridaphniphylline B to confirm its structure and stereochemistry.[4]
Biosynthetic Pathway and Structure Elucidation Workflow
The formation of Hybridaphniphylline B in Daphniphyllum longeracemosum is proposed to proceed through a Diels-Alder reaction between a Daphniphyllum alkaloid-derived diene and an iridoid-derived dienophile.[2]
Caption: Proposed biosynthetic pathway for Hybridaphniphylline B.
The elucidation of such a complex structure is a multi-step process that integrates various analytical techniques.
Caption: Logical workflow for the structural elucidation of Hybridaphniphylline B.
References
- 1. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hybridaphniphylline B | C37H47NO11 | CID 131848415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hybridaphniphylline B|Alkaloid [benchchem.com]
Spectroscopic Data Interpretation for Hybridaphniphylline A: A Technical Overview
Researchers, scientists, and drug development professionals often rely on detailed spectroscopic analysis for the structural elucidation and characterization of novel natural products. This guide provides an overview of the spectroscopic interpretation of Hybridaphniphylline A, a complex Daphniphyllum alkaloid.
This compound is a unique natural product, classified as a hybrid of a Daphniphyllum alkaloid and an iridoid.[1] It was first isolated from the dried stems and leaves of the plant Daphniphyllum longeracemosum.[1] The structural determination of this intricate molecule, which possesses a hitherto unknown decacyclic fused skeleton, was accomplished through extensive spectroscopic analysis.[1]
Due to the restricted availability of the primary research article detailing the complete spectroscopic data, this guide will provide a summary of the analytical techniques employed and the general structural features of this compound. While specific quantitative data for detailed tables is not publicly accessible, this overview serves as a foundational guide for researchers interested in this class of compounds.
General Spectroscopic Approach
The structural elucidation of this compound, as described in the initial research, relied on a combination of modern spectroscopic techniques. These methods are standard in the field of natural product chemistry for determining the connectivity and stereochemistry of complex molecules.
Key Spectroscopic Methods Employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been essential in establishing the connectivity between different parts of the this compound molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a new compound, allowing for the calculation of its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the different structural motifs within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H), by observing their characteristic vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems.
Structural Features of this compound
This compound is a decacyclic fused alkaloid, suggesting a highly complex and rigid three-dimensional structure. The "hybrid" designation indicates that its biosynthesis likely involves the combination of a Daphniphyllum alkaloid precursor and an iridoid moiety.[1] The proposed biogenetic pathway for this compound involves a natural Diels-Alder cycloaddition, a powerful carbon-carbon bond-forming reaction.[1]
Experimental Protocols
Detailed experimental protocols for the isolation and spectroscopic analysis of this compound are contained within the primary research publication, which is not openly accessible. However, a general workflow for the isolation of such a compound from a plant source would typically involve the following steps:
Figure 1. A generalized workflow for the isolation and characterization of a natural product like this compound.
Data Presentation
Without access to the specific quantitative data from the primary literature, it is not possible to present the detailed NMR and other spectroscopic data in tabular format as requested. Researchers seeking this specific information are encouraged to consult the original publication directly:
-
Wang, F., Mao, M. F., Wei, G. Z., Gao, Y., Ren, F. C., & Liu, J. K. (2013). Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum. Phytochemistry, 95, 428-435.
Conclusion
This compound represents a fascinating and structurally complex member of the Daphniphyllum alkaloids. Its elucidation through a combination of powerful spectroscopic techniques highlights the capabilities of modern analytical chemistry in unraveling the intricate structures of natural products. While a comprehensive, in-depth guide necessitates access to the primary spectroscopic data, this overview provides a foundational understanding for researchers and professionals in the field. Further research into this and related compounds could yield valuable insights for drug discovery and development.
References
Foundational Research on Daphniphyllum Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids have garnered significant attention from the scientific community due to their intricate, polycyclic architectures and a wide range of promising biological activities.[1][2] These activities include cytotoxic, anti-cancer, anti-HIV, antioxidant, and vasorelaxant effects, making them attractive targets for drug discovery and development.[3][4][5][6] This technical guide provides a comprehensive overview of the foundational research on Daphniphyllum alkaloids, focusing on their isolation, structural elucidation, biosynthesis, and pharmacological properties, with a particular emphasis on their cytotoxic activity.
Isolation and Structural Elucidation
The isolation of Daphniphyllum alkaloids typically involves the extraction of plant material (leaves, stems, or roots) with organic solvents, followed by a series of chromatographic separation techniques to purify individual compounds. The structural elucidation of these complex molecules is a challenging task that relies on a combination of modern spectroscopic methods.
General Isolation Protocol
A general workflow for the isolation of Daphniphyllum alkaloids is outlined below. It is important to note that specific details may vary depending on the plant species and the target alkaloids.
Structural Elucidation Techniques
The determination of the complex, often caged, structures of Daphniphyllum alkaloids relies heavily on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon skeleton and the relative stereochemistry of the alkaloids.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, which can aid in the identification of known alkaloids and the structural elucidation of new ones.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline alkaloids.
A study on the fragmentation of 16 Daphniphyllum alkaloids by electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) revealed characteristic fragmentation patterns that can be used to distinguish between different structural isomers.[7]
Biosynthesis
The biosynthesis of Daphniphyllum alkaloids is a fascinating area of research. It is widely accepted that these alkaloids are derived from the mevalonate (B85504) pathway, with the C30 skeletons of many alkaloids suggesting a triterpenoid (B12794562) precursor, likely squalene.[8][9] The proposed biosynthetic pathway involves a series of complex cyclizations and rearrangements to form the diverse array of polycyclic core structures.
A hypothetical biosynthetic pathway, starting from a squalene-derived dialdehyde, has been proposed.[10] This proposal involves the introduction of a nitrogen atom via pyridoxamine (B1203002) and a key intramolecular Diels-Alder reaction to construct the pentacyclic core of secodaphniphylline.[10] While this pathway is widely cited, detailed experimental validation in planta remains an active area of research.[11]
Pharmacological Activities: Cytotoxicity
A significant driver of the research into Daphniphyllum alkaloids is their potent cytotoxic activity against a variety of cancer cell lines. This has led to the evaluation of numerous members of this family as potential anticancer agents.
In Vitro Cytotoxicity Data
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of selected Daphniphyllum alkaloids against various human cancer cell lines.
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [6][9][12] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 | |
| Unnamed Alkaloid | HeLa (Cervical Cancer) | 3.89 | [2] |
| Calyciphylline N | Various | Not specified in abstract | [13] |
| Daphenylline (B12778079) | Various | Not specified in abstract | [3][6] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between different studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][14] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Total Synthesis
The complex and unique structures of Daphniphyllum alkaloids have made them challenging and attractive targets for total synthesis. The development of novel synthetic strategies to construct these intricate molecular architectures is a significant area of research in organic chemistry.
The first total synthesis of a Daphniphyllum alkaloid, methyl homodaphniphyllate, was accomplished by Heathcock and coworkers, guided by their biosynthetic hypothesis.[5] Since then, numerous total syntheses of various members of this family, including daphenylline and (−)-calyciphylline N, have been reported, showcasing a range of innovative synthetic methodologies.[3][13]
The total synthesis of these alkaloids often involves multi-step sequences and the development of stereoselective reactions to control the numerous chiral centers present in the molecules. These synthetic efforts not only provide access to these rare natural products for further biological evaluation but also drive the advancement of synthetic organic chemistry.
Conclusion
The Daphniphyllum alkaloids represent a rich and diverse family of natural products with significant potential for the development of new therapeutic agents, particularly in the area of oncology. Foundational research into their isolation, structural elucidation, biosynthesis, and pharmacological activities has laid the groundwork for future investigations. The continued exploration of this fascinating class of molecules, through both natural product discovery and total synthesis, will undoubtedly lead to new scientific insights and potentially novel drug candidates. This technical guide serves as a foundational resource for researchers embarking on or continuing their work in this exciting and challenging field.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. old.iupac.org [old.iupac.org]
- 10. researchgate.net [researchgate.net]
- 11. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Fused Decacyclic Skeletons: A Technical Guide to Synthesis and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has driven medicinal chemistry into increasingly complex molecular architectures. Among these, large, fused polycyclic skeletons hold significant promise due to their rigid structures and extensive surfaces for molecular interactions. This technical guide provides an in-depth exploration of a class of complex fused heterocyclic compounds, the benzo[a]pyrano[2,3-c]phenazine derivatives, as a representative example of advanced fused skeletons. While not strictly decacyclic, the synthetic strategies and biological evaluations detailed herein are directly applicable to the exploration of even larger, more complex polycyclic systems.
This guide will detail the synthesis of these intricate structures, present their quantitative biological activities against various cancer cell lines, and provide comprehensive experimental protocols. Furthermore, it will visualize the synthetic workflow and a key signaling pathway implicated in their mechanism of action.
Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives
The synthesis of the benzo[a]pyrano[2,3-c]phenazine core is achieved through a one-pot, four-component domino reaction. This efficient method involves the initial reaction of a benzene-1,2-diamine with 2-hydroxy-1,4-naphthoquinone (B1674593) to form the foundational benzo[a]phenazine (B1654389) intermediate. Subsequent addition of an aromatic aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326), to the reaction mixture initiates a cascade of reactions, ultimately yielding the target polycyclic skeleton.[1]
A general synthetic scheme is presented below:
-
Step 1: Condensation of benzene-1,2-diamine (1) and 2-hydroxy-1,4-naphthoquinone (2) in the presence of a catalyst like DABCO in ethanol (B145695) to form the benzo[a]phenazine intermediate (3).[1]
-
Step 2: Addition of an aromatic aldehyde (4) and malononitrile (5) to the reaction mixture.[1]
-
Step 3: A series of reactions including a Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by tautomerization and oxidation, leads to the final benzo[a]pyrano[2,3-c]phenazine derivative (6).[2]
Quantitative Biological Activity
A series of benzo[a]pyrano[2,3-c]phenazine derivatives were evaluated for their in vitro antitumor activity against a panel of human cancer cell lines: HCT116 (colon cancer), MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below.[2]
| Compound ID | R Groups | HCT116 IC50 (µM) | MCF7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| 6{1,2,1,1} | R1=H | >100 | >100 | 45.32 | >100 |
| 6{1,2,1,2} | R1=p-F | 89.31 | >100 | 23.45 | >100 |
| 6{1,2,1,3} | R1=m-F | >100 | >100 | 33.17 | >100 |
| 6{1,2,1,4} | R1=p-Cl | 76.54 | >100 | 19.87 | >100 |
| 6{1,2,1,5} | R1=m-Cl | >100 | >100 | 28.91 | >100 |
| 6{1,2,1,6} | R1=p-Br | 65.43 | >100 | 15.63 | >100 |
| 6{1,2,1,7} | R1=m-Br | >100 | >100 | 25.48 | >100 |
| 6{1,2,1,8} | R1=o-Br | >100 | >100 | 31.76 | >100 |
| 6{1,2,1,9} | R1=p-N(CH3)2 | 31.28 | 45.67 | 6.71 | 78.92 |
| Hydroxycamptothecine (Positive Control) | - | 15.73 | 12.89 | 10.74 | 18.35 |
Data sourced from Gao et al., 2015.[2]
The results indicate that compound 6{1,2,1,9} , which features a p-dimethylaminophenyl substituent, exhibited the most potent and broad-spectrum anticancer activity, with a particularly high potency against the HepG2 cell line (IC50 = 6.71 µM).[2]
Experimental Protocols
General Procedure for the Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives (6)
A mixture of benzene-1,2-diamine (1 mmol) and 2-hydroxy-1,4-naphthoquinone (1 mmol) is dissolved in ethanol (20 mL) in a round-bottom flask. A catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.3 mmol) is added, and the mixture is stirred at room temperature for 10-15 minutes until the starting materials are consumed (monitored by TLC).[1] Subsequently, an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) are added to the reaction mixture. The mixture is then heated to reflux and the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.[1][2]
In Vitro Antitumor Activity Assay (MTT Assay)
Human cancer cell lines (HCT116, MCF7, HepG2, and A549) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[2]
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation.
Caption: Proposed mitochondrial apoptosis signaling pathway.
Conclusion and Future Perspectives
The benzo[a]pyrano[2,3-c]phenazine scaffold represents a promising class of complex fused heterocyclic systems with significant anticancer potential. The efficient one-pot, four-component synthesis allows for the generation of a diverse library of derivatives for structure-activity relationship studies. The quantitative data presented herein highlights the potential for developing potent and selective anticancer agents based on this core structure.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substituents to further probe the structure-activity relationship and optimize potency and selectivity.
-
Mechanism of Action Studies: Detailed investigation into the precise molecular targets and signaling pathways modulated by these compounds to elucidate their anticancer mechanisms.
-
In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models to assess their therapeutic potential in a physiological context.
-
Exploration of Larger Fused Systems: Application of the synthetic methodologies described to construct even larger, decacyclic or higher-order fused skeletons to explore novel chemical space and biological activities.
By pursuing these avenues of research, the full therapeutic potential of these complex fused skeletons can be unlocked, paving the way for the development of next-generation anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines utilizing copper oxide quantum dot-modified core–shell magnetic mesoporous silica nanoparticles as high throughput and reusable nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Strategies for Hybridaphniphylline A: A Detailed Analysis of the First Total Synthesis of Hybridaphniphylline B
While a formal total synthesis of Hybridaphniphylline A has not yet been reported in scientific literature, the closely related and structurally complex natural product, Hybridaphniphylline B, was successfully synthesized for the first time by the research group of Ang Li. This seminal work provides a blueprint for accessing the intricate architecture of this class of Daphniphyllum alkaloids. The strategy hinges on a biomimetic late-stage intermolecular [4+2] Diels-Alder cycloaddition, uniting two complex molecular fragments.
This document provides a detailed overview of the synthetic strategy for Hybridaphniphylline B, which serves as a comprehensive guide for researchers targeting the synthesis of this compound and other related alkaloids. The core of this synthetic approach is the convergent assembly of a highly functionalized cyclopentadiene (B3395910) (the diene) and an iridoid-derived dienophile, asperuloside (B190621) tetraacetate.
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis of Hybridaphniphylline B reveals a logical disconnection at the key Diels-Alder cycloaddition, which forms the undecacyclic core of the molecule in a single step. This leads back to two key building blocks: the cyclopentadiene diene, derived from daphnilongeranin B, and the dienophile, asperuloside tetraacetate, which is prepared from the natural product (+)-genipin.
Caption: Retrosynthetic analysis of Hybridaphniphylline B.
Synthesis of the Key Fragments
The synthesis of the two primary fragments is a significant undertaking in itself, involving multiple steps and the application of various modern synthetic methodologies.
Synthesis of the Cyclopentadiene Diene
The preparation of the complex cyclopentadiene diene begins with the synthesis of daphnilongeranin B. A key transformation in this sequence is a strategic Claisen rearrangement of an allyl dienol ether. This reaction was optimized to favor the desired rearrangement over a competing Cope rearrangement by careful selection of substrates and the use of protic solvents.[1][2] The synthesis of daphnilongeranin B provides the core scaffold which is then further elaborated to the cyclopentadiene diene required for the key cycloaddition.
Synthesis of the Asperuloside Tetraacetate Dienophile
The dienophile, asperuloside tetraacetate, is synthesized from the commercially available iridoid, (+)-genipin.[1] This multi-step conversion involves glycosylation and lactonization to construct the necessary iridoid core, followed by acetylation to yield the final dienophile.
The Key Diels-Alder Cycloaddition and Final Steps
The culmination of the synthetic strategy is the late-stage intermolecular Diels-Alder reaction. A one-pot protocol was developed where the cyclopentadiene diene is generated in situ from its precursor and trapped by the asperuloside tetraacetate dienophile. This crucial step forges the highly congested norbornene domain of the natural product.[1][3] The reaction is carried out at elevated temperatures in the presence of a dehydrating agent.
Following the successful cycloaddition, a few final steps are required to complete the synthesis of Hybridaphniphylline B. These include a reductive desulfurization and a global deacetylation to remove the protecting groups and reveal the final complex structure.[1]
Quantitative Data Summary
The following table summarizes the key stages and their reported efficiencies in the total synthesis of Hybridaphniphylline B.
| Stage | Key Transformation(s) | Number of Steps | Overall Yield | Reference |
| Synthesis of Daphnilongeranin B | Claisen Rearrangement, Pauson-Khand Reaction | ~20 steps | Not specified | [1] |
| Synthesis of Asperuloside Tetraacetate | Glycosylation, Lactonization from (+)-Genipin | ~5 steps | Not specified | [1] |
| Final Assembly and Deprotection | Intermolecular Diels-Alder, Reductive Desulfurization, Global Deacetylation | 3 steps | ~20% | [1] |
Detailed Experimental Protocols
The following are representative protocols for the key transformations in the synthesis of Hybridaphniphylline B, based on the procedures reported by Li and coworkers.[1]
Protocol 1: Claisen Rearrangement
-
Reactants: Allyl dienol ether precursor.
-
Reagents and Solvents: Protic solvent mixture (e.g., methanol/water).
-
Procedure: a. Dissolve the allyl dienol ether precursor in the protic solvent system. b. Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. c. Upon completion, cool the reaction to room temperature. d. Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate). e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Late-Stage Intermolecular Diels-Alder Reaction
-
Reactants: Cyclopentadiene precursor and asperuloside tetraacetate.
-
Reagents and Solvents: Dehydrating agent (e.g., MgSO₄), high-boiling point solvent (e.g., 1,2-dichlorobenzene).
-
Procedure: a. To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the cyclopentadiene precursor, asperuloside tetraacetate, and the dehydrating agent. b. Add the high-boiling point solvent and heat the mixture to a high temperature (e.g., 160-180 °C). c. Monitor the reaction for the formation of the desired cycloadducts. d. After completion, cool the reaction mixture to room temperature. e. Dilute the mixture with an organic solvent and filter to remove the dehydrating agent. f. Concentrate the filtrate and purify the resulting diastereomeric mixture of cycloadducts by preparative HPLC.
Logical Workflow of the Synthesis
The overall logical flow of the synthesis of Hybridaphniphylline B is depicted in the following diagram, illustrating the convergent assembly of the two key fragments followed by the final cycloaddition and deprotection steps.
Caption: Synthetic workflow for Hybridaphniphylline B.
Conclusion for Drug Development Professionals
The successful total synthesis of Hybridaphniphylline B by Li's group represents a significant achievement in natural product synthesis and opens avenues for the synthesis of related complex alkaloids, including this compound. The convergent and biomimetic strategy allows for the late-stage combination of two advanced intermediates, which is advantageous for analog synthesis and structure-activity relationship (SAR) studies. The ability to modify the diene and dienophile fragments independently could provide access to a library of novel compounds for biological evaluation. The intricate polycyclic structure of these molecules suggests potential for novel biological activities, making them attractive targets for drug discovery programs. The detailed protocols and strategic insights from this synthesis will be invaluable for chemists aiming to explore the therapeutic potential of the Hybridaphniphylline family of natural products.
References
Application of the Diels-Alder Reaction in the Synthesis of Hybridaphniphylline Alkaloids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as a cornerstone in the stereoselective synthesis of complex natural products. Its application in the total synthesis of Daphniphyllum alkaloids, a family of structurally intricate and biologically active compounds, has been a subject of significant interest. While the total synthesis of Hybridaphniphylline A has not been extensively detailed in the literature, the closely related total synthesis of Hybridaphniphylline B, accomplished by Li and coworkers, provides a seminal example of a biomimetic, late-stage intermolecular Diels-Alder reaction to construct the core architecture of these molecules.[1][2] This document details the protocol for this key reaction, offering insights applicable to the synthesis of other Hybridaphniphylline analogs. The biogenetic pathway for this compound and B is proposed to involve a natural Diels-Alder cycloaddition.
The pivotal step in the synthesis of Hybridaphniphylline B is a one-pot protocol for the in-situ formation of a cyclopentadiene (B3395910) diene from a suitable precursor, followed by its intermolecular Diels-Alder reaction with asperuloside (B190621) tetraacetate as the dienophile.[1][2] This strategy efficiently forges the sterically congested norbornene core of the molecule.
Data Presentation
The intermolecular Diels-Alder reaction between the in-situ generated cyclopentadiene and asperuloside tetraacetate results in the formation of multiple cycloadducts. The yields of these products are summarized in the table below.
| Cycloadduct | Structure | Yield (%) |
| 39 | Desired endo-adduct | 40 |
| 40 | Diastereomer of 39 | 20 |
| 41 | Exo-adduct | 10 |
| 42 | Adduct from isomeric diene | Trace |
Experimental Protocols
The following is a detailed experimental protocol for the one-pot diene formation and intermolecular Diels-Alder reaction in the total synthesis of Hybridaphniphylline B.[1][2]
Materials:
-
Precursor to the cyclopentadiene diene (compound 31 in the original publication)
-
Asperuloside tetraacetate (dienophile, compound 34 in the original publication)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Butylated hydroxytoluene (BHT)
-
Anhydrous toluene (B28343)
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and temperature controller
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene precursor (1.0 equiv), asperuloside tetraacetate (1.2 equiv), anhydrous MgSO₄ (20 equiv), and BHT (0.2 equiv).
-
Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask via syringe to achieve a concentration of 0.02 M with respect to the diene precursor.
-
-
Reaction Execution:
-
Heat the reaction mixture to 160 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the individual cycloadducts.
-
Visualizations
Caption: One-pot protocol for the Diels-Alder reaction in Hybridaphniphylline B synthesis.
References
Application Notes and Protocols for the Spectroscopic Analysis of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and significant biological activities. The structural elucidation of these molecules is a challenging task that relies heavily on a suite of advanced spectroscopic techniques. These application notes provide a detailed overview of the key spectroscopic methods and protocols for the analysis of this compound and related compounds, aiding researchers in their identification, characterization, and further development. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic Techniques for Structural Elucidation
The determination of the complex, polycyclic structure of this compound necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry to establish the molecular formula and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the intricate carbon skeleton and stereochemistry of complex natural products. For a molecule like this compound, a comprehensive suite of NMR experiments is required.
-
¹H NMR (Proton NMR): Provides information about the chemical environment of hydrogen atoms in the molecule, including their number, connectivity, and stereochemical arrangement through chemical shifts and coupling constants.
-
¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present in the molecule (e.g., methyl, methylene, methine, quaternary carbons).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework by connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This soft ionization technique is ideal for analyzing large and complex molecules like this compound. It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
Data Presentation
Due to the unavailability of the specific NMR data for this compound in the public domain, the following table presents representative ¹H and ¹³C NMR data for a structurally related Daphniphyllum alkaloid. This illustrates the type of data and assignments that would be expected for this compound.
Table 1: Representative ¹H and ¹³C NMR Data for a Daphniphyllum Alkaloid Core Structure (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 45.2 | 2.85 (m) |
| 2 | 30.1 | 1.90 (m), 1.65 (m) |
| 3 | 75.8 | 4.10 (d, 8.5) |
| 4 | 135.2 | - |
| 5 | 125.1 | 5.50 (br d, 10.0) |
| 6 | 35.6 | 2.15 (m) |
| 7 | 42.3 | 2.50 (dd, 12.0, 4.5) |
| 8 | 58.9 | - |
| 9 | 40.5 | 1.80 (m) |
| 10 | 25.4 | 1.55 (m), 1.40 (m) |
| ... | ... | ... |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | C₃₇H₄₈NO₁₁⁺ | 682.3225 | C₃₇H₄₇NO₁₁ |
| [M+Na]⁺ | C₃₇H₄₇NNaO₁₁⁺ | 704.3044 | C₃₇H₄₇NO₁₁ |
Experimental Protocols
The following are detailed protocols for the key spectroscopic experiments used in the analysis of this compound.
Protocol 1: NMR Spectroscopy
1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified this compound in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD). b. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. b. ¹H NMR:
- Acquire the spectrum with a spectral width of 12-16 ppm.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Set the relaxation delay (d1) to 1-2 seconds. c. ¹³C NMR:
- Acquire the spectrum with a spectral width of 220-250 ppm.
- Use a proton-decoupled pulse sequence.
- A larger number of scans will be required (typically >1024) due to the low natural abundance of ¹³C.
- Set the relaxation delay (d1) to 2 seconds. d. 2D NMR (COSY, HSQC, HMBC, NOESY):
- Use standard pulse programs provided by the spectrometer manufacturer.
- Optimize the spectral widths in both dimensions to cover all relevant signals.
- For HMBC, set the long-range coupling delay to optimize for correlations over 2-3 bonds (typically around 8 Hz).
- For NOESY, use a mixing time of 300-800 ms (B15284909) to observe through-space correlations.
3. Data Processing: a. Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, ACD/Labs). b. Apply Fourier transformation, phase correction, and baseline correction to all spectra. c. Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH 7.26, δC 77.16).
Protocol 2: High-Resolution Mass Spectrometry (HR-ESI-MS)
1. Sample Preparation: a. Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. b. Add a small amount of formic acid (0.1%) to the solution to promote protonation ([M+H]⁺).
2. Mass Spectrometry Analysis: a. Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) via direct infusion or coupled with a liquid chromatography system. b. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization. c. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-1000). d. Perform data analysis to determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel natural product like this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
Conclusion
The structural characterization of this compound is a testament to the power of modern spectroscopic techniques. A systematic and integrated approach, combining various NMR experiments with high-resolution mass spectrometry, is essential for unambiguously determining the complex structure of such natural products. The protocols and workflows detailed in these application notes provide a robust framework for researchers engaged in the analysis of Daphniphyllum alkaloids and other intricate molecular architectures, facilitating their discovery and development for potential therapeutic applications.
Application Notes and Protocols for the Mass Spectrometry Analysis of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and interesting biological activities. Structurally, it is a hybrid of a Daphniphyllum alkaloid and an iridoid. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of such complex molecules. These application notes provide a detailed protocol for the analysis of this compound using Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry. The described methods are based on established practices for the analysis of Daphniphyllum and other complex alkaloids.
Molecular Information
| Characteristic | Value |
| Molecular Formula | C37H47NO11 |
| Molecular Weight | 681.77 g/mol |
| Class | Daphniphyllum Alkaloid |
Experimental Protocols
Sample Preparation
A stock solution of this compound should be prepared in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. For analysis, this stock solution is further diluted with the initial mobile phase solvent to a final concentration in the range of 1-10 µg/mL. It is crucial to use high-purity solvents and reagents to minimize background noise and adduct formation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For the separation and analysis of this compound, a High-Performance Liquid Chromatography (HPLC) system coupled to a QTOF mass spectrometer is recommended.
a. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of alkaloids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 15-20 minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure good separation from any impurities or other related compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally preferred for alkaloids due to the presence of a basic nitrogen atom, which is readily protonated.[1][2]
-
Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer is ideal as it provides high resolution and accurate mass measurements, which are essential for determining the elemental composition of the parent ion and its fragments.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (This should be optimized to maximize the intensity of the precursor ion).
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 300-400 °C.
-
Nebulizer Gas (Nitrogen) Flow: 5-8 L/hr.
-
Data Acquisition: Data should be acquired in full scan mode over a mass range of m/z 100-1000 to detect the protonated molecule [M+H]+. For fragmentation studies (MS/MS), a product ion scan mode should be used, selecting the [M+H]+ ion as the precursor.
-
Collision Energy: For MS/MS experiments, the collision energy should be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum. The optimal collision energy will depend on the instrument and the stability of the molecule.
Data Presentation
The high-resolution mass spectrometry data allows for the precise determination of the mass of the protonated molecule and its fragments. This data is crucial for confirming the elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | 682.3222 | [Enter Observed Value] | [Calculate] |
| Fragment 1 | [Enter Formula] | [Enter Observed Value] | [Calculate] |
| Fragment 2 | [Enter Formula] | [Enter Observed Value] | [Calculate] |
| ... | ... | ... | ... |
This table should be populated with the experimental data obtained. The mass error (in parts per million) is a critical indicator of the accuracy of the measurement.
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway
Based on the general fragmentation patterns of Daphniphyllum alkaloids, the fragmentation of this compound in positive ion mode ESI-MS/MS is expected to involve cleavages of the complex ring system and losses of functional groups.[3] The protonated molecule, [M+H]+, will be the precursor ion.
The following diagram illustrates a plausible fragmentation pathway for this compound. The exact m/z values of the fragments would need to be confirmed by experimental data.
Description of a Plausible Fragmentation Pathway:
-
Initial Fragmentation: The protonated molecule ([M+H]+ at m/z 682.3222) is likely to undergo initial losses of small neutral molecules. Given the presence of multiple hydroxyl groups, a common initial fragmentation step is the loss of water (H2O), leading to a fragment ion at [M+H - H2O]+.
-
Loss of the Iridoid Moiety: A significant fragmentation pathway for a hybrid molecule like this compound would be the cleavage of the bond connecting the Daphniphyllum alkaloid core and the iridoid moiety. This would result in two major fragment ions, one corresponding to the protonated alkaloid core and the other to the iridoid part. The charge will likely be retained on the nitrogen-containing alkaloid portion.
-
Cleavage of the Alkaloid Core: The complex polycyclic core of the Daphniphyllum alkaloid fragment can undergo further fragmentation. Studies on other Daphniphyllum alkaloids have shown that cleavages of the various rings are common.[3] These fragmentation patterns are highly diagnostic and can provide valuable information for structural confirmation.
-
Further Fragmentation: Subsequent fragmentation events could involve further losses of small molecules (e.g., CO, H2O from other hydroxyl groups) and additional ring cleavages, leading to a series of smaller fragment ions. The specific fragmentation pattern will be highly dependent on the collision energy used.
Conclusion
The protocol described provides a robust starting point for the mass spectrometric analysis of this compound. The use of high-resolution mass spectrometry is essential for the unambiguous identification and structural elucidation of this complex natural product. The proposed fragmentation pathway serves as a guide for the interpretation of MS/MS data. Experimental verification is necessary to confirm the exact fragmentation patterns and to develop quantitative methods for this and related compounds.
References
Application Note: Determination of the Absolute Configuration of Hybridaphniphylline A using the CD Exciton Chirality Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex polycyclic alkaloid isolated from Daphniphyllum longeracemosum.[1][2] The determination of the absolute configuration of such intricate natural products is a critical step in their structural elucidation and is essential for understanding their biological activity and for advancing drug development efforts. The Circular Dichroism (CD) Exciton (B1674681) Chirality Method is a powerful spectroscopic technique for non-empirically determining the absolute stereochemistry of molecules containing two or more chromophores. This method relies on the through-space interaction of the electric transition dipole moments of the chromophores, which results in a characteristic bisignate CD signal, known as a Cotton effect couplet. The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores. While the absolute configuration of the related daphnicyclidin I was deduced by the CD exciton chirality method, this note details a practical protocol for its application to this compound.[1]
Principle of the CD Exciton Chirality Method
The CD exciton chirality method is applicable to molecules that possess at least two spatially close, non-conjugated chromophores. The electronic excitation of these chromophores can couple, leading to a splitting of the excited state energy levels. This "exciton coupling" results in two CD bands of opposite sign and similar intensity, centered around the UV-Vis absorption maximum of the individual chromophores.
The sign of the exciton couplet (positive for a positive first Cotton effect at longer wavelength followed by a negative second Cotton effect at shorter wavelength, and negative for the reverse) is determined by the helicity of the spatial arrangement of the electric transition dipole moments of the interacting chromophores. A clockwise orientation of the transition dipole moments results in a positive exciton couplet, while a counter-clockwise orientation leads to a negative couplet.
For molecules that do not inherently contain suitable chromophores, derivatization with chromophoric reagents is a common strategy. In the case of this compound, which possesses multiple hydroxyl groups, derivatization with a chromophoric acylating agent such as p-bromobenzoic acid can introduce the necessary chromophores for the analysis.
Experimental Protocols
This section outlines the key experimental procedures for determining the absolute configuration of this compound using the CD exciton chirality method.
Derivatization of this compound with p-Bromobenzoyl Chloride
Objective: To introduce two p-bromobenzoyl chromophores into the this compound molecule.
Materials:
-
This compound
-
p-Bromobenzoyl chloride
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Dissolve this compound (1.0 mg) in a mixture of anhydrous pyridine (0.5 mL) and anhydrous DCM (0.5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of DMAP to the solution.
-
Add p-bromobenzoyl chloride (2.0 equivalents per hydroxyl group to be derivatized) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the di-p-bromobenzoyl derivative of this compound.
-
Confirm the structure of the derivatized product by NMR and mass spectrometry.
Spectroscopic Measurements
Objective: To acquire the UV-Vis and CD spectra of the derivatized this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Prepare a solution of the di-p-bromobenzoyl this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1.0 x 10⁻⁵ M.
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum from 400 nm to 200 nm using a 1 cm path length quartz cuvette.
-
Identify the wavelength of maximum absorption (λmax) corresponding to the p-bromobenzoyl chromophore.
-
-
Circular Dichroism Spectroscopy:
-
Record the CD spectrum over a wavelength range that brackets the observed UV-Vis absorption band (e.g., 300 nm to 220 nm).
-
Use a 1 cm path length quartz cuvette.
-
Set the instrument parameters (e.g., bandwidth, scan speed, number of accumulations) to obtain a high-quality spectrum with a good signal-to-noise ratio.
-
Record a baseline spectrum of the solvent and subtract it from the sample spectrum.
-
Data Presentation
The successful application of the CD exciton chirality method will yield a characteristic bisignate Cotton effect in the CD spectrum. The following table presents hypothetical, yet realistic, quantitative data for a di-p-bromobenzoyl derivative of this compound.
| Spectroscopic Parameter | Value |
| UV-Vis Spectrum | |
| λmax | 245 nm |
| Molar Absorptivity (ε) | ~40,000 M⁻¹cm⁻¹ |
| CD Spectrum | |
| First Cotton Effect (λ₁) | 255 nm |
| Molar Ellipticity (Δε₁) | +25 |
| Second Cotton Effect (λ₂) | 235 nm |
| Molar Ellipticity (Δε₂) | -30 |
| Exciton Amplitude (A) | +55 (Δε₁ - Δε₂) |
| Crossover Wavelength | 245 nm |
Interpretation and Determination of Absolute Configuration
The observation of a positive exciton couplet (a positive Cotton effect at longer wavelength and a negative one at shorter wavelength) in the CD spectrum of the di-p-bromobenzoyl derivative of this compound would indicate a clockwise spatial arrangement of the two p-bromobenzoyl chromophores.
To finalize the assignment of the absolute configuration, the conformation of the molecule must be considered, as the spatial relationship between the chromophores is conformation-dependent. This is typically achieved through:
-
NMR Spectroscopy: NOESY or ROESY experiments can provide through-space proton-proton correlations to help establish the relative stereochemistry and preferred conformation in solution.
-
Computational Modeling: Molecular mechanics or density functional theory (DFT) calculations can be used to predict the lowest energy conformation of the derivatized molecule.
By correlating the experimentally determined helicity of the chromophores with the spatial arrangement predicted for a specific absolute configuration in its most stable conformation, the absolute stereochemistry of this compound can be unambiguously assigned.
Visualizations
Caption: Workflow for determining the absolute configuration of this compound.
Caption: Principle of the CD exciton chirality method.
Conclusion
The CD exciton chirality method provides a reliable and non-empirical approach for the determination of the absolute configuration of complex natural products like this compound. Through a straightforward derivatization protocol to introduce suitable chromophores, followed by careful CD and UV-Vis spectroscopic analysis and conformational studies, the absolute stereochemistry can be unequivocally established. This information is invaluable for the further investigation of the pharmacological properties of this compound and for guiding synthetic efforts.
References
Application Notes and Protocols for the Isolation and Purification of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A is a complex decacyclic fused Daphniphyllum alkaloid, representing a rare hybrid of an alkaloid and an iridoid. It was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] This unique structural architecture makes it a molecule of significant interest for further pharmacological investigation. This document provides a detailed, generalized protocol for the isolation and purification of this compound from its natural source, based on the initial discovery and standard phytochemical techniques. The protocol is designed to guide researchers in the extraction, fractionation, and purification of this intricate natural product.
Data Presentation
Due to the unavailability of the full experimental details from the primary literature, the following table provides a structural framework for recording key quantitative data during the isolation process. Researchers should populate this table with their experimental data for process optimization and reproducibility.
| Parameter | Details |
| Plant Material | |
| Species | Daphniphyllum longeracemosum |
| Part Used | Dried and powdered stems and leaves |
| Initial Biomass (kg) | e.g., 10 kg |
| Extraction | |
| Solvent System | e.g., 95% Ethanol (B145695) |
| Extraction Method | e.g., Maceration or Soxhlet |
| Extraction Time (days) | e.g., 3 x 3 days |
| Yield of Crude Extract (g) | |
| Fractionation | |
| Method | e.g., Acid-base partitioning |
| Acidic Solution | e.g., 2% HCl |
| Basified Solution | e.g., NH4OH to pH 9-10 |
| Organic Solvent | e.g., Ethyl Acetate (B1210297) |
| Yield of Crude Alkaloids (g) | |
| Chromatographic Purification | |
| Step 1: Silica (B1680970) Gel Column Chromatography | |
| Stationary Phase | e.g., Silica gel (200-300 mesh) |
| Mobile Phase (Gradient) | e.g., Chloroform-Methanol (100:0 to 90:10) |
| Fraction(s) Containing this compound | |
| Step 2: Sephadex LH-20 Column Chromatography | |
| Stationary Phase | e.g., Sephadex LH-20 |
| Mobile Phase | e.g., Methanol (B129727) |
| Fraction(s) Containing this compound | |
| Step 3: Preparative HPLC | |
| Column | e.g., C18 reverse-phase |
| Mobile Phase (Isocratic/Gradient) | e.g., Acetonitrile-Water (with 0.1% Formic Acid) |
| Retention Time of this compound (min) | |
| Final Yield | |
| Purified this compound (mg) | |
| Overall Yield (%) |
Experimental Workflow Diagram
Caption: Isolation workflow for this compound.
Experimental Protocol
This protocol describes a generalized procedure for the isolation and purification of this compound from the dried stems and leaves of Daphniphyllum longeracemosum.
1. Plant Material Preparation
1.1. Air-dry the stems and leaves of Daphniphyllum longeracemosum in a well-ventilated area, protected from direct sunlight. 1.2. Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder.
2. Extraction
2.1. Macerate the powdered plant material in 95% ethanol at room temperature. Use a solid-to-solvent ratio of approximately 1:5 to 1:10 (w/v). 2.2. Allow the mixture to stand for 3-5 days with occasional stirring. 2.3. Filter the extract through cheesecloth or a suitable filter paper. 2.4. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction. 2.5. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
3. Fractionation (Acid-Base Partitioning)
3.1. Suspend the crude ethanol extract in 2% aqueous hydrochloric acid (HCl). 3.2. Filter the acidic solution to remove any insoluble material. 3.3. Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer. 3.4. Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH). 3.5. Extract the basified aqueous solution three times with an equal volume of ethyl acetate. 3.6. Combine the ethyl acetate layers, wash with distilled water, and dry over anhydrous sodium sulfate. 3.7. Concentrate the dried ethyl acetate solution under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification
4.1. Step 1: Silica Gel Column Chromatography
4.1.1. Subject the crude alkaloid fraction to column chromatography on a silica gel (200-300 mesh) column. 4.1.2. Elute the column with a stepwise gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 90:10). 4.1.3. Collect fractions of a suitable volume and monitor the composition of each fraction by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., Dragendorff's reagent for alkaloids). 4.1.4. Combine the fractions containing the target compound, as indicated by TLC analysis.
4.2. Step 2: Sephadex LH-20 Column Chromatography
4.2.1. Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column. 4.2.2. Elute the column with methanol as the mobile phase. 4.2.3. Collect and monitor the fractions by TLC. 4.2.4. Combine the fractions showing the presence of this compound.
4.3. Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
4.3.1. Perform the final purification step using preparative reverse-phase HPLC on a C18 column. 4.3.2. Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, possibly with a small amount of formic acid (e.g., 0.1%) to improve peak shape. 4.3.3. Monitor the elution profile with a UV detector at an appropriate wavelength. 4.3.4. Collect the peak corresponding to this compound. 4.3.5. Remove the solvent under reduced pressure to obtain the purified compound.
5. Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and by comparison with published data.[1]
Disclaimer: This protocol is a generalized guide. The actual experimental conditions, such as solvent ratios, gradient profiles, and column sizes, may need to be optimized based on the specific batch of plant material and the equipment used. It is highly recommended to consult the primary literature for further details if accessible.
References
Application Notes and Protocols for Investigating the Bioactivity of Hybridaphniphylline A
Introduction
Hybridaphniphylline A is a complex Daphniphyllum alkaloid with a unique decacyclic fused skeleton.[1][2][3] While the specific bioactivities of this compound are not yet extensively characterized, other alkaloids in this class have demonstrated a range of biological effects, including cytotoxic and anti-HIV activities.[4][5] Some Daphniphyllum alkaloids have shown cytotoxicity against cancer cell lines such as HeLa and possess antitumor properties.[5][6] These findings suggest that this compound holds potential as a bioactive compound.
This document provides detailed protocols for a panel of in vitro assays to screen for and characterize the potential cytotoxic, anti-inflammatory, and neuroprotective activities of this compound. These assays are fundamental in early-stage drug discovery and can provide valuable insights into the compound's mechanism of action.[7][8]
Data Presentation
All quantitative data from the following assays should be recorded and summarized in tables for clear comparison. The tables should include parameters such as compound concentration, measured effect (e.g., % cell viability, cytokine levels, neurite length), and statistical analysis (e.g., IC50 values, p-values).
Table 1: Cytotoxicity of this compound on HeLa Cells.
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
|---|---|---|
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
| 100 | | |
Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages.
| Concentration (µM) | Nitric Oxide (NO) Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Vehicle Control | |||
| LPS Control | |||
| + 1 | |||
| + 5 | |||
| + 10 |
| + 25 | | | |
Table 3: Neuroprotective Effects of this compound on Glutamate-induced Excitotoxicity in SH-SY5Y Cells.
| Concentration (µM) | % Neurite Outgrowth (Mean ± SD) | % Cell Viability (Mean ± SD) |
|---|---|---|
| Vehicle Control | ||
| Glutamate Control | ||
| + 1 | ||
| + 5 | ||
| + 10 |
| + 25 | | |
Experimental Protocols
Cytotoxicity Assay: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line, such as HeLa cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[7]
Materials:
-
HeLa cells
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Anti-inflammatory Assay: Nitric Oxide (NO) and Cytokine Measurement
This protocol assesses the potential anti-inflammatory activity of this compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
TNF-α and IL-6 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS control (LPS, no compound).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine (TNF-α and IL-6) Measurement:
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS control group.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. journalajrb.com [journalajrb.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Investigation of Hybridaphniphylline A's Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex decacyclic alkaloid isolated from Daphniphyllum longeracemosum. It belongs to the vast family of Daphniphyllum alkaloids, which are known for their intricate molecular architectures and diverse biological activities. While direct pharmacological studies on this compound are not yet available in the scientific literature, the known bioactivities of its congeners provide a strong rationale for investigating its potential therapeutic applications. This document outlines potential pharmacological applications for this compound based on the activities of related Daphniphyllum alkaloids and provides detailed protocols for its evaluation.
Potential Pharmacological Applications
Based on the documented biological activities of other Daphniphyllum alkaloids, this compound is a candidate for investigation in the following areas:
-
Oncology: Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could be a valuable lead compound for the development of novel anticancer agents.
-
Virology: The potent anti-HIV activity of some Daphniphyllum alkaloids indicates a potential for this compound to be explored as an antiviral agent.
-
Neuropharmacology: The broader class of alkaloids is known to possess neuroprotective properties. Although not yet specifically documented for the Daphniphyllum family, this remains a plausible and important area of investigation for this compound, particularly in the context of neurodegenerative diseases.
Data Presentation: Bioactivity of Related Daphniphyllum Alkaloids
The following table summarizes the quantitative data for the biological activities of several Daphniphyllum alkaloids, providing a basis for hypothesizing the potential efficacy of this compound.
| Alkaloid Name | Biological Activity | Cell Line/Assay | IC50/EC50 |
| Daphnezomine W | Cytotoxicity | HeLa | IC50: 16.0 µg/mL |
| Daphnioldhanol A | Cytotoxicity | HeLa | IC50: 31.9 µM[1][2] |
| Dcalycinumine A | Antitumor Activity | Nasopharyngeal Cancer Cells | Not specified |
| Logeracemin A | Anti-HIV Activity | Not specified | EC50: 4.5 ± 0.1 µM[3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential pharmacological applications of this compound.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
2. Anti-HIV-1 Activity Assay (Cell-Based Assay)
This protocol describes a method to evaluate the potential of this compound to inhibit HIV-1 replication in a human T-cell line.
-
Materials:
-
This compound
-
CEM-SS human T-cell line
-
HIV-1 (e.g., IIIB strain)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Polybrene
-
Reverse transcriptase (RT) activity assay kit
-
Positive control (e.g., Azidothymidine - AZT)
-
-
Procedure:
-
Cell Culture: Maintain CEM-SS cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Infection: Pre-treat CEM-SS cells (1 x 10⁵ cells/mL) with various concentrations of this compound for 2 hours in the presence of polybrene (2 µg/mL).
-
Viral Challenge: Infect the pre-treated cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the infected cells for 7 days at 37°C.
-
Supernatant Collection: On day 7 post-infection, collect the cell culture supernatant.
-
RT Activity Assay: Quantify the reverse transcriptase activity in the supernatant using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of RT activity compared to the untreated infected control. Calculate the EC50 value (the concentration that inhibits viral replication by 50%). Simultaneously, assess the cytotoxicity of the compound on uninfected CEM-SS cells using the MTT assay to determine the selectivity index (SI = IC50/EC50).
-
3. Neuroprotection Assay (Oxidative Stress Model)
This protocol details a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line.
-
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
-
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For differentiation, reduce the FBS concentration to 1% and add 10 µM retinoic acid for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Oxidative Insult: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in the cytotoxicity protocol to assess cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the H₂O₂-treated control. Determine the EC50 for neuroprotection.
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the pharmacological evaluation of this compound.
Caption: General workflow for the pharmacological evaluation of this compound.
Caption: Hypothetical apoptotic pathway induced by this compound.
Caption: Potential mechanism of anti-HIV action for this compound.
References
Hybridaphniphylline A: Charting a Course for a Novel Medicinal Chemistry Scaffold
Application Note: Exploring the Untapped Potential of Hybridaphniphylline A
The intricate architecture of Daphniphyllum alkaloids has long captivated natural product chemists and pharmacologists. Among these, this compound, a complex hybrid of a Daphniphyllum alkaloid and an iridoid, presents a unique and largely unexplored scaffold for medicinal chemistry. To date, the scientific literature details its isolation and structural elucidation; however, reports on its biological activity and total synthesis remain absent. This lack of foundational data means its potential as a therapeutic lead is yet to be unlocked.
This document outlines a prospective research program for evaluating this compound as a novel scaffold for drug discovery. Given the absence of experimental data, the following protocols and workflows are proposed based on the known biological activities of related Daphniphyllum alkaloids and established principles of medicinal chemistry. The successful execution of this program hinges on the primary challenge of achieving a total synthesis of the this compound core.
The State of the Art: A Data-Deficient Landscape
A comprehensive review of scientific databases reveals no published data on the biological activity of this compound. Consequently, there are no quantitative metrics (e.g., IC₅₀, EC₅₀, Kᵢ) to report. The first and most critical step in harnessing this molecule for medicinal chemistry is to establish a synthetic route that would enable the production of sufficient quantities for biological screening and subsequent analog synthesis. While the total synthesis of the related Hybridaphniphylline B has been achieved, a pathway to this compound is yet to be reported.
A Proposed Research Workflow for Scaffold Development
The journey from a complex natural product to a viable medicinal chemistry scaffold is a multi-step process. The following diagram illustrates a proposed workflow for the investigation of this compound.
Potential Therapeutic Areas for Investigation
While the biological profile of this compound is unknown, the broader family of Daphniphyllum alkaloids has demonstrated a range of biological activities.[1][2][3] These activities provide a logical starting point for the initial screening of the this compound scaffold.
| Biological Activity | Examples of Active Daphniphyllum Alkaloids | Potential Therapeutic Area | Citation |
| Cytotoxicity | Daphnicyclidin A, Daphnezomine W | Oncology | [2] |
| Anti-HIV Activity | Logeracemin A | Virology | [1] |
| Antiviral (Enterovirus 71) | Cyanodaphcalycine C, Daphmanidin G | Virology | [4] |
| Immunosuppressive | Glaulactam A-C | Immunology | [5] |
| Vasorelaxant Effects | Not specified | Cardiovascular Disease | [6] |
| Kinase Inhibition | Himalensine B (marginal) | Oncology, Inflammation | [2] |
Hypothetical Experimental Protocols
The following protocols are hypothetical and intended to serve as a starting point for the investigation of this compound, once a total synthesis is achieved.
Protocol 1: General Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of synthesized this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
Protocol 2: Synthesis of a First-Generation Analog Library (Illustrative)
This protocol assumes the successful total synthesis of this compound and the identification of a modifiable functional group, such as a hydroxyl or carboxylic acid moiety, that is amenable to derivatization.
-
Scaffold Preparation: Synthesize and purify a multi-gram quantity of a late-stage intermediate of this compound that possesses a readily modifiable functional group.
-
Parallel Acylation (Example):
-
In a 96-well reaction block, dispense 10 µmol of the this compound intermediate into each well.
-
To each well, add a different acyl chloride or carboxylic acid (with a suitable coupling agent like HATU) from a diverse building block library.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent (e.g., dichloromethane).
-
Seal the reaction block and agitate at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions with the addition of water.
-
Perform liquid-liquid extraction.
-
Purify the crude products using high-throughput parallel purification techniques (e.g., preparative HPLC-MS).
-
-
Characterization: Confirm the identity and purity of the synthesized analogs using LC-MS and ¹H NMR.
Proposed Signaling Pathway Investigation
Should initial screening reveal potent and selective activity, for instance, in a cancer cell line, a logical next step would be to investigate the underlying mechanism of action. The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on common mechanisms of cytotoxicity.
Conclusion and Future Directions
This compound represents a tantalizing yet enigmatic molecule in the vast family of Daphniphyllum alkaloids. Its complex, three-dimensional structure is a compelling starting point for the design of novel therapeutic agents. However, significant foundational work, most critically the development of a total synthesis, is required before its potential as a medicinal chemistry scaffold can be realized. The proposed workflows and protocols in this document provide a strategic roadmap for this challenging but potentially rewarding endeavor. Future research should focus on conquering the synthetic challenge, followed by a systematic biological evaluation to uncover the therapeutic promise hidden within this intricate natural product.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Cyano-containing Daphniphyllum alkaloids with antienteroviral activity from the leaves and stems of Daphniphyllum calycinum Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
Navigating the Labyrinth of Polycyclic Alkaloids: A Technical Guide to the Total Synthesis of Hybridaphniphylline A
For Immediate Release
Researchers and scientists embarking on the ambitious journey of synthesizing Hybridaphniphylline A now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address the complex challenges inherent in the synthesis of this intricate Daphniphyllum alkaloid. While the total synthesis of this compound has not yet been reported, this guide draws upon the extensive knowledge gained from the successful synthesis of its close analogue, Hybridaphniphylline B, and other related natural products.
Introduction to the Synthetic Challenge
This compound presents a formidable synthetic challenge due to its highly complex, sterically congested polycyclic architecture, and numerous stereocenters. The successful construction of such a molecule requires meticulous planning, precise execution of complex chemical transformations, and the ability to troubleshoot unforeseen experimental hurdles. This guide is designed to provide researchers with a proactive approach to problem-solving, focusing on key stages of the synthesis that are anticipated to be particularly demanding.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: What are the primary challenges in constructing the core skeleton of this compound?
The construction of the intricate polycyclic core is arguably the most significant hurdle. Based on the synthesis of related compounds, challenges include:
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry across numerous contiguous stereocenters, including multiple quaternary carbons, is a monumental task. Diastereoselectivity can be highly sensitive to reaction conditions.
-
Ring Formation: The formation of sterically congested rings, particularly five- and seven-membered rings, can be difficult. Ring-closing metathesis, intramolecular aldol (B89426) or Michael reactions, and cycloadditions are potential strategies, each with its own set of potential issues like low yields or incorrect stereoisomer formation.
-
Undesired Rearrangements: Complex carbocyclic frameworks can be prone to unexpected skeletal rearrangements under certain conditions. For instance, in the synthesis of Hybridaphniphylline B, an undesired Cope rearrangement was a significant issue that required careful substrate and solvent selection to suppress.[1][2][3]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity in Key Cyclization | - Non-optimal catalyst or reagent- Unfavorable transition state energetics- Insufficient steric directing groups | - Screen a variety of catalysts and ligands.- Modify the substrate to include or alter steric directing groups.- Adjust reaction temperature and solvent polarity to influence transition state energies. |
| Failure of Ring-Closing Metathesis (RCM) | - Steric hindrance around the reactive alkenes- Catalyst deactivation | - Utilize more reactive second or third-generation Grubbs or Hoveyda-Grubbs catalysts.- Redesign the RCM precursor to reduce steric congestion.- Conduct the reaction under high dilution to favor intramolecular cyclization. |
| Dominance of Undesired Cope Rearrangement | - Thermal conditions favoring the rearrangement pathway | - Explore milder, protic solvent conditions which were shown to suppress the Cope rearrangement in the synthesis of Hybridaphniphylline B.[1][2][3]- Modify the substrate to disfavor the Cope rearrangement transition state. |
Question 2: How can the late-stage coupling of the complex Daphniphyllum alkaloid core with the iridoid moiety be approached?
A key strategic consideration is the late-stage convergence of the two major fragments of the molecule. The successful synthesis of Hybridaphniphylline B employed a biomimetic intermolecular Diels-Alder reaction.[1][3]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Diels-Alder Reaction | - Steric hindrance of the diene or dienophile- Unfavorable electronic matching of the reaction partners- Thermal decomposition of starting materials | - Employ high-pressure conditions to promote the reaction.- Utilize Lewis acid catalysis to lower the activation energy and enhance regioselectivity.- Synthesize more reactive diene or dienophile analogues. |
| Incorrect Regio- or Stereoselectivity | - Insufficient facial bias in the diene or dienophile | - Introduce bulky directing groups to control the approach of the reaction partner.- Explore chiral Lewis acids to induce facial selectivity. |
Key Experimental Protocols
Detailed experimental protocols for key transformations in the synthesis of related complex alkaloids are crucial for success. The following represents a generalized procedure for a critical step, based on the synthesis of Hybridaphniphylline B.
Protocol: Suppression of Cope Rearrangement in Claisen Rearrangement
This protocol is adapted from the synthesis of Hybridaphniphylline B, where a Claisen rearrangement was used to set a key quaternary stereocenter, and an undesired Cope rearrangement was a competing side reaction.[1][2][3]
Objective: To favor the desired Claisen rearrangement product over the Cope rearrangement product.
Procedure:
-
Substrate Preparation: The allyl dienol ether precursor is synthesized under standard conditions.
-
Solvent System: A protic solvent system, such as a mixture of trifluoroethanol and water, is crucial. This was found to suppress the undesired Cope rearrangement.
-
Reaction Conditions: The substrate is dissolved in the protic solvent system and heated. The optimal temperature will need to be determined empirically for the specific this compound intermediate.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an appropriate organic solvent. Purification is typically achieved by flash column chromatography.
Visualizing Synthetic Logic
Diagram 1: Troubleshooting Logic for Key Ring Formation
Caption: Troubleshooting workflow for a challenging cyclization step.
Diagram 2: Strategic Approach to Late-Stage Coupling
Caption: Convergent strategy for the synthesis of this compound.
Quantitative Data from Analogous Syntheses
The following table summarizes key reaction yields from the total synthesis of Hybridaphniphylline B, which can serve as a benchmark for researchers targeting this compound.
| Reaction Step | Product | Yield (%) | Reference |
| Claisen Rearrangement | Key Quaternary Center Intermediate | 48 | [1] |
| Pauson-Khand Reaction | Cyclopentenone Core | 73 | [1] |
| Late-Stage Diels-Alder | Coupled Product | Not explicitly stated | [1] |
| Global Desulfurization & Deacetylation | Hybridaphniphylline B | Not explicitly stated | [1] |
Disclaimer: This technical support guide is intended for informational purposes for research professionals. The synthesis of this compound is a complex and potentially hazardous undertaking that should only be attempted by trained chemists in a properly equipped laboratory. The information provided is based on the synthesis of related compounds and does not guarantee success in the synthesis of this compound.
References
Technical Support Center: Synthesis of Hybridaphniphylline A and Related Daphniphyllum Alkaloids - Overcoming Stereoselectivity Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hybridaphniphylline A and other structurally complex Daphniphyllum alkaloids. The content focuses on addressing common stereoselectivity issues encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselectivity challenges in the synthesis of this compound and its analogues?
A1: The synthesis of the complex polycyclic core of Daphniphyllum alkaloids, such as this compound, presents numerous stereochemical hurdles. The most frequently encountered challenges include:
-
Controlling Diastereoselectivity in Diels-Alder Reactions: The construction of the fused ring systems often relies on intra- and intermolecular Diels-Alder reactions. Achieving the desired diastereoselectivity can be difficult, with thermal conditions often leading to mixtures of isomers.
-
Directing Stereochemistry in Claisen Rearrangements: The Claisen rearrangement is a powerful tool for installing quaternary carbon centers, which are common in these alkaloids. However, controlling the facial selectivity of the rearrangement and avoiding competing side reactions like the Cope rearrangement is a significant challenge.
-
Achieving High Diastereoselectivity in Hydrogenations: The reduction of sterically hindered double bonds within the complex molecular framework often proves to be difficult. Standard hydrogenation conditions may lack selectivity, leading to the formation of undesired diastereomers.
-
Stereocontrol in the Pauson-Khand Reaction: This reaction is employed to construct cyclopentenone moieties within the polycyclic system. Poor regioselectivity and diastereoselectivity can be significant issues, particularly with complex substrates.
Troubleshooting Guides
Poor Diastereoselectivity in Diels-Alder Reactions
Issue: The intramolecular Diels-Alder reaction to form the core bicyclic system is yielding a low diastereomeric ratio (d.r.) or a complex mixture of isomers.
Possible Cause: Thermal conditions are often not sufficient to overcome the subtle energy differences between the transition states leading to different diastereomers.
Troubleshooting Steps:
-
Employ a Lewis Acid Catalyst: Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of the desired transition state. In the synthesis of (-)-Calyciphylline N, a related Daphniphyllum alkaloid, the use of a Lewis acid dramatically improved the diastereoselectivity.[1]
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Lowering the temperature can often enhance selectivity.
-
Substrate Modification: If possible, modifying the steric or electronic properties of the diene or dienophile can influence the facial bias of the cycloaddition.
Quantitative Data Summary: Intramolecular Diels-Alder in (-)-Calyciphylline N Synthesis [1]
| Entry | Conditions | Diastereomeric Ratio (d.r.) | Yield |
| 1 | Thermal (Toluene, reflux) | Complex Mixture | N/A |
| 2 | Et₂AlCl (CH₂Cl₂, -78 °C to rt) | 9:1 | 50% |
Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction [1]
To a solution of the triene substrate in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired cycloadduct.
Logical Relationship Diagram: Improving Diels-Alder Selectivity
Caption: Troubleshooting workflow for poor diastereoselectivity in Diels-Alder reactions.
Undesired Cope Rearrangement Competing with Claisen Rearrangement
Issue: During the Claisen rearrangement to form a key quaternary center, a significant amount of the undesired Cope rearrangement product is observed.
Possible Cause: The substrate can adopt a conformation that favors the[2][2]-sigmatropic rearrangement through an alternative pathway, particularly under thermal conditions in non-polar solvents.
Troubleshooting Steps:
-
Solvent System Modification: The polarity of the solvent can significantly influence the reaction pathway. In the synthesis of Hybridaphniphylline B, switching to a protic solvent system suppressed the undesired Cope rearrangement.[2][3]
-
Use of Lewis Acids: Lewis acids can chelate to the substrate, enforcing a conformation that favors the desired Claisen rearrangement.
-
Temperature Optimization: Carefully control the reaction temperature. In some cases, lower temperatures may favor the desired pathway.
Quantitative Data Summary: Claisen vs. Cope Rearrangement in Hybridaphniphylline B Synthesis [2][3]
| Entry | Conditions | Product Ratio (Claisen:Cope) | Yield (Claisen Product) |
| 1 | o-xylene, 180 °C | Mixture | Low |
| 2 | Basic MeOH/H₂O, 80 °C | Predominantly Claisen | 94% |
Experimental Protocol: Stereoselective Claisen Rearrangement [2][3]
The allyl dienol ether substrate is dissolved in a mixture of methanol (B129727) and aqueous sodium hydroxide (B78521) solution. The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Signaling Pathway Diagram: Claisen vs. Cope Rearrangement
Caption: Reaction pathways for Claisen and Cope rearrangements under different conditions.
Low Diastereoselectivity in the Hydrogenation of a Hindered Alkene
Issue: The catalytic hydrogenation of a sterically hindered tetrasubstituted alkene is resulting in a low diastereomeric ratio.
Possible Cause: The catalyst is unable to effectively differentiate between the two faces of the double bond due to steric hindrance. The choice of catalyst and reaction conditions is critical for achieving high selectivity.
Troubleshooting Steps:
-
Catalyst Screening: Different catalysts can exhibit vastly different selectivities. In the synthesis of Daphenylline, another Daphniphyllum alkaloid, changing from a Palladium catalyst to Crabtree's catalyst (an Iridium-based catalyst) was crucial for obtaining the desired diastereomer.[4]
-
Directed Hydrogenation: If a directing group (e.g., a hydroxyl group) is present near the double bond, a catalyst that can coordinate to this group may direct the hydrogenation to one face of the molecule.
-
Solvent and Additive Effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface. The addition of acids or bases can also modulate the catalyst's activity and selectivity.
-
Pressure and Temperature Variation: Systematically vary the hydrogen pressure and reaction temperature. Higher pressures can sometimes overcome steric hindrance, but may also lead to over-reduction or loss of selectivity.
Experimental Protocol: Diastereoselective Hydrogenation with Crabtree's Catalyst [4]
The alkene substrate is dissolved in anhydrous and degassed dichloromethane (CH₂Cl₂). Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) is added, and the reaction vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature until the starting material is consumed (monitored by TLC or NMR). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the hydrogenated product.
Experimental Workflow Diagram: Diastereoselective Hydrogenation
Caption: A workflow for optimizing the diastereoselective hydrogenation of a hindered alkene.
References
Technical Support Center: Optimizing Diels-Alder Reactions for the Hybridaphniphylline A Core
Welcome to the technical support center for optimizing the crucial Diels-Alder reaction in the synthesis of the Hybridaphniphylline A core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the key Diels-Alder reaction in the synthesis of the Hybridaphniphylline core?
The construction of the intricate core of Hybridaphniphylline B, a close analogue of this compound, features a late-stage intermolecular Diels-Alder reaction. This reaction involves a fully elaborated cyclopentadiene (B3395910) and an asperuloside (B190621) tetraacetate dienophile.[1][2] A one-pot protocol has been developed for the in situ formation of the diene followed by the cycloaddition.[1][2]
Q2: What are the most common challenges encountered in this Diels-Alder reaction?
Researchers may face several challenges, including:
-
Low Reaction Yield: This can be due to the instability of the diene, unfavorable reaction kinetics, or competing side reactions.
-
Poor Diastereoselectivity: The formation of multiple stereoisomers can complicate purification and reduce the yield of the desired product.
-
Substrate Instability: Both the diene and dienophile can be sensitive to strongly acidic conditions, limiting the choice of Lewis acid catalysts.[3]
-
Diene Generation: In the one-pot protocol, the efficient in situ generation of the reactive cyclopentadiene from its precursor is critical for the success of the subsequent Diels-Alder reaction.
Q3: What types of catalysts are effective for this reaction?
While thermal conditions can effect the cycloaddition, Lewis acids are often employed to promote stereoselectivity and increase reaction rates. In the synthesis of other complex Daphniphyllum alkaloids, such as (−)-Calyciphylline N, the Lewis acid diethylaluminum chloride (Et₂AlCl) was used to smoothly promote a stereoselective intramolecular Diels-Alder reaction.[4] However, for the Hybridaphniphylline B synthesis, it was noted that both the diene and dienophile were labile under strongly acidic conditions, suggesting that milder Lewis acids or thermal conditions might be more suitable.[3]
Q4: How can I improve the diastereoselectivity of the reaction?
Controlling diastereoselectivity is crucial for an efficient synthesis. Key strategies include:
-
Lewis Acid Catalysis: As demonstrated in the synthesis of (−)-Calyciphylline N, the use of a Lewis acid like Et₂AlCl can significantly favor the formation of one diastereomer.[4]
-
Temperature Control: Lower reaction temperatures often favor the kinetically controlled endo product, which is typically the desired isomer in Diels-Alder reactions.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio. Screening different solvents is a common optimization strategy.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient diene generation in the one-pot protocol. 2. Decomposition of starting materials under reaction conditions. 3. Insufficient reaction temperature or time. | 1. Ensure the dehydrating agent (e.g., MgSO₄) is active and the temperature for diene formation is optimal. 2. If using a Lewis acid, screen for milder options. Consider running the reaction under thermal conditions without a catalyst. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature if starting materials are stable. |
| Poor Diastereoselectivity (Formation of Multiple Isomers) | 1. High reaction temperature favoring the thermodynamically controlled product. 2. Lack of facial selectivity in the approach of the dienophile to the diene. | 1. Attempt the reaction at a lower temperature. 2. Introduce a mild Lewis acid to promote a more ordered transition state. Screen a variety of Lewis acids to find the optimal balance between reactivity and selectivity. |
| Side Product Formation | 1. Dimerization or polymerization of the diene. 2. Retro-Diels-Alder reaction at high temperatures. 3. Epimerization or degradation of sensitive functional groups. | 1. Use a high concentration of the dienophile to favor the intermolecular reaction. 2. Run the reaction at the lowest effective temperature. 3. Ensure anhydrous and inert conditions. Protect sensitive functional groups if necessary. |
Quantitative Data Summary
While a comprehensive comparative study for the this compound/B core is not available in a single source, the following table summarizes relevant data from the synthesis of a related Daphniphyllum alkaloid, (−)-Calyciphylline N, which employed an intramolecular Diels-Alder reaction. This data can serve as a valuable starting point for optimizing your reaction.
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Et₂AlCl | CH₂Cl₂ | -78 to rt | 9:1 | 50 (for two steps) | [4] |
| Thermal | Toluene (B28343) | 110 | Not selective | Low | [4] |
Experimental Protocols
One-Pot Diene Formation and Intermolecular Diels-Alder Reaction for Hybridaphniphylline B Core
This protocol is adapted from the supplementary information of the total synthesis of Hybridaphniphylline B by Li and co-workers.
Materials:
-
Diene precursor (allylic alcohol)
-
Dienophile (asperuloside tetraacetate)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Butylated hydroxytoluene (BHT) as a radical scavenger
-
Anhydrous, degassed solvent (e.g., toluene or xylene)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the diene precursor, dienophile, and butylated hydroxytoluene (BHT).
-
Add anhydrous magnesium sulfate (MgSO₄) to the mixture.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 160 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the MgSO₄ and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the Diels-Alder adducts.
Note: In the reported synthesis of Hybridaphniphylline B, this one-pot reaction yielded a mixture of four cycloadducts.[5]
Visualizations
Experimental Workflow: One-Pot Diels-Alder Reaction
Caption: Workflow for the one-pot diene formation and Diels-Alder reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
improving yield and purity in Hybridaphniphylline A isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of Hybridaphniphylline A during its isolation from Daphniphyllum longeracemosum.
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for the isolation of this compound?
A1: this compound is a naturally occurring alkaloid isolated from the dried stems and leaves of the plant Daphniphyllum longeracemosum.[1] The concentration of the target compound can vary depending on the age of the plant, the season of collection, and the geographic location.
Q2: What is the general strategy for extracting and purifying this compound?
A2: The general approach for isolating this compound, like other Daphniphyllum alkaloids, involves a multi-step process. This typically begins with a solvent extraction of the dried plant material, followed by an acid-base liquid-liquid partition to separate the alkaloids from other classes of compounds. The crude alkaloid extract is then subjected to several rounds of column chromatography to isolate and purify this compound.
Q3: Which solvents are most effective for the initial extraction of Daphniphyllum alkaloids?
A3: Methanol (B129727) or ethanol (B145695) are commonly used for the initial extraction of alkaloids from Daphniphyllum species. These polar solvents are effective at extracting a broad range of alkaloids, which often exist as salts within the plant material.
Q4: How does the acid-base partitioning step work to enrich the alkaloid fraction?
A4: The acid-base partitioning step is a crucial purification technique. The initial extract is partitioned between an organic solvent (like ethyl acetate) and an acidic aqueous solution (e.g., dilute HCl). The basic nitrogen atoms of the alkaloids become protonated in the acidic solution, making them water-soluble and separating them from neutral and acidic compounds that remain in the organic layer. The pH of the aqueous layer is then raised with a base (e.g., NaOH or Na2CO3) to deprotonate the alkaloids, making them soluble again in an organic solvent (like chloroform). This process effectively concentrates the alkaloids.
Q5: What are the common chromatographic techniques used for the purification of this compound?
A5: The purification of this compound and other Daphniphyllum alkaloids typically requires a combination of chromatographic methods. These may include:
-
Silica (B1680970) Gel Column Chromatography: Often used for initial fractionation of the crude alkaloid extract.
-
Amino Silica Gel Column Chromatography: Can be particularly useful for separating alkaloids.
-
Sephadex LH-20 Column Chromatography: Effective for removing pigments and other small molecule impurities.
-
High-Performance Liquid Chromatography (HPLC): Usually the final step to achieve high purity, often using a reversed-phase C18 column.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete extraction from plant material. 2. Degradation of the target compound during extraction. 3. Inefficient acid-base partitioning. | 1. Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. 2. Avoid excessive heat during solvent evaporation as some alkaloids can be heat-sensitive. 3. Carefully monitor the pH during the acid-base partitioning steps to ensure complete protonation and deprotonation of the alkaloids. Perform multiple extractions at each step. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase. 2. Suboptimal mobile phase. 3. Column overloading. | 1. If using silica gel, consider its acidity. For sensitive alkaloids, deactivated silica or alumina (B75360) might be better. Amino silica gel is also a good alternative for alkaloid separation. 2. Perform a thorough mobile phase screening using Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target compound from impurities. Gradient elution is often more effective than isocratic elution for complex mixtures. 3. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Co-elution of Impurities with this compound | 1. Similar polarity of impurities and the target compound. 2. Presence of isomeric compounds. | 1. Employ orthogonal chromatographic techniques. If you are using normal-phase chromatography (silica gel), try reversed-phase chromatography (C18) for the next step. 2. High-resolution preparative HPLC is often necessary to separate isomers. Experiment with different mobile phase compositions and gradients to optimize selectivity. |
| Broad or Tailing Peaks in HPLC | 1. Interaction of the basic nitrogen of the alkaloid with residual silanols on the silica-based column packing. 2. Inappropriate mobile phase pH. | 1. Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. Alternatively, use an acid like trifluoroacetic acid (TFA) or formic acid to ensure the alkaloid is consistently protonated. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Loss of Compound During Solvent Evaporation | 1. The compound is volatile or heat-sensitive. | 1. Use a rotary evaporator at a reduced temperature and pressure. For very small amounts, consider using a gentle stream of nitrogen gas to evaporate the solvent. |
Experimental Protocols
While the precise, step-by-step protocol for the original isolation of this compound is not fully detailed in the available literature, the following is a generalized methodology based on common practices for isolating Daphniphyllum alkaloids.
Extraction and Acid-Base Partitioning
-
Extraction: The air-dried and powdered stems and leaves of Daphniphyllum longeracemosum are exhaustively extracted with 95% ethanol at room temperature.
-
Solvent Removal: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning:
-
The residue is suspended in water and partitioned with ethyl acetate (B1210297).
-
The aqueous layer is acidified to approximately pH 2 with dilute HCl and then extracted with ethyl acetate to remove acidic and neutral compounds.
-
The acidic aqueous layer is then basified to approximately pH 10 with a base (e.g., NaOH) and exhaustively extracted with chloroform (B151607).
-
The combined chloroform layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Purification
-
Initial Fractionation (Silica Gel):
-
The crude alkaloid extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by TLC to identify those containing compounds with similar Rf values to the target.
-
-
Intermediate Purification (Sephadex LH-20):
-
Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.
-
-
Final Purification (Preparative HPLC):
-
The final purification is achieved by preparative HPLC on a C18 column.
-
A common mobile phase would be a gradient of methanol and water, or acetonitrile (B52724) and water, possibly with the addition of 0.1% formic acid or TFA to improve peak shape.
-
The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).
-
Quantitative Data
| Parameter | Illustrative Value | Notes |
| Starting Plant Material | 10 kg (dry weight) | The amount of starting material significantly impacts the final yield. |
| Crude Alkaloid Extract | 50 g | This represents approximately 0.5% of the dry plant weight. |
| Yield of this compound | 5 - 15 mg | Yields of minor, complex alkaloids are often in the range of 0.00005% - 0.00015% of the dry plant weight. |
| Purity of Final Product | >95% | Purity should be assessed by analytical HPLC and NMR. |
Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: Troubleshooting logic for low yield in isolation.
References
Technical Support Center: Spectroscopic Analysis of Complex Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of complex alkaloids.
Section 1: General Sample Preparation and Extraction
A crucial first step in the analysis of complex alkaloids is proper sample preparation and extraction. The choice of method can significantly impact the quality of your spectroscopic data.
FAQ: What is a reliable method for extracting a broad range of alkaloids from plant material?
A robust and widely used method is acid-base extraction, which leverages the basic nature of most alkaloids.
Experimental Protocol: Acid-Base Extraction of Alkaloids
Objective: To extract alkaloids from a plant matrix for spectroscopic analysis.
Materials:
-
Dried and powdered plant material
-
10% Hydrochloric Acid (HCl) or 5% Sulfuric Acid (H₂SO₄)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Acidification: Moisten the powdered plant material with the acidic solution. This protonates the alkaloids, converting them into their salt forms, which are generally soluble in water.
-
Extraction: Macerate or percolate the acidified plant material with a suitable organic solvent (e.g., dichloromethane) to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.
-
Basification: Add a base (e.g., ammonium hydroxide) to the aqueous extract until the pH is between 9 and 10. This deprotonates the alkaloid salts, converting them back to their free base form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel and extract the free base alkaloids with an organic solvent like dichloromethane or chloroform. Repeat this step three times to ensure complete extraction.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.
Section 2: Troubleshooting NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex alkaloids. However, various issues can arise during data acquisition and analysis.
FAQ 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Peak broadening in the NMR spectrum of alkaloids can be caused by several factors, including poor shimming, high sample concentration, the presence of paramagnetic impurities, or chemical exchange phenomena.[1]
Troubleshooting Workflow for Broad NMR Peaks
Caption: A logical workflow for troubleshooting broad peaks in NMR spectra.
FAQ 2: How can I resolve overlapping signals in the NMR spectrum of a complex alkaloid mixture?
Signal overlap is a common challenge with complex alkaloids due to the presence of multiple structurally similar compounds.[1][2] Several strategies can be employed to address this issue.
| Strategy | Description | Expected Outcome |
| Use a Higher Field Spectrometer | Higher magnetic fields increase the chemical shift dispersion. | Increased separation between adjacent peaks. |
| Change the Deuterated Solvent | Different solvents can induce different chemical shifts in the analyte. | Altered peak positions, potentially resolving overlaps.[1][2] |
| 2D NMR Techniques | Experiments like COSY, HSQC, and HMBC spread the signals into a second dimension. | Correlation peaks in the 2D spectrum can help to identify and assign individual protons and carbons, even in crowded regions.[1] |
| Advanced Signal Processing | Techniques like deconvolution can mathematically separate overlapping signals. | Improved resolution of individual peaks from a complex signal cluster. |
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Common Alkaloid Classes
| Alkaloid Class | Proton (¹H) Chemical Shift Range (ppm) | Carbon (¹³C) Chemical Shift Range (ppm) |
| Indole Alkaloids | Aromatic: 6.5-8.0, Aliphatic: 1.5-4.5[3] | Aromatic: 100-140, Aliphatic: 20-70[3][4] |
| Quinolizidine Alkaloids | Aliphatic protons adjacent to nitrogen: 2.5-4.0 | Carbons adjacent to nitrogen: 50-70 |
| Isoquinoline Alkaloids | Aromatic: 6.5-8.5, Aliphatic: 2.5-4.5 | Aromatic: 110-150, Aliphatic: 25-65[5] |
| Tropane (B1204802) Alkaloids | Protons on the tropane ring: 1.5-3.5, N-methyl group: ~2.5[1] | Carbons in the tropane ring: 25-65, N-methyl carbon: ~40[6][7] |
Section 3: Troubleshooting Mass Spectrometry
Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of complex alkaloids. However, issues such as matrix effects and the presence of isomers can complicate the analysis.
FAQ 1: My signal intensity is suppressed in LC-MS analysis. What could be the cause and how can I fix it?
Signal suppression, often referred to as a "matrix effect," occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[8]
Troubleshooting Workflow for Matrix Effects in LC-MS
Caption: A workflow for identifying and mitigating matrix effects in LC-MS.
Table 2: Quantifying and Mitigating Matrix Effects in LC-MS
| Mitigation Strategy | Principle | Quantitative Assessment |
| Improved Sample Cleanup | Remove interfering matrix components before analysis using techniques like Solid Phase Extraction (SPE). | Compare the signal intensity of the analyte in a crude vs. a cleaned-up extract. |
| Chromatographic Separation | Modify the LC gradient to separate the analyte from co-eluting matrix components. | Monitor the signal intensity of the analyte at different retention times. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[8] | The ratio of the analyte to the SIL-IS signal should remain constant across different matrices. |
| Sample Dilution | Reduce the concentration of matrix components to minimize their impact on ionization.[8] | Analyze a dilution series of the sample and observe the point at which the signal response becomes linear. |
FAQ 2: How can I distinguish between isomeric and isobaric alkaloids using mass spectrometry?
Distinguishing between isomers (same molecular formula, different structure) and isobars (different formula, same nominal mass) is a common challenge. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are key techniques for this purpose.[9][10]
| Technique | Application for Isomer/Isobar Differentiation |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, allowing for the determination of the elemental composition and differentiation of isobaric compounds.[9] |
| Tandem Mass Spectrometry (MS/MS) | Different isomers often produce unique fragmentation patterns upon collision-induced dissociation (CID), enabling their differentiation.[11][12][13] |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape (collisional cross-section) in the gas phase, which can differentiate between isomers.[10] |
Section 4: Troubleshooting UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of alkaloids, particularly for determining total alkaloid content.
FAQ: My UV-Vis analysis is giving inconsistent results. What are the common pitfalls?
Inconsistent results in UV-Vis spectroscopy can arise from improper sample preparation, incorrect wavelength selection, or interfering substances.
Experimental Protocol: Quantitative Analysis of Total Alkaloids using Bromocresol Green (BCG)
Objective: To determine the total alkaloid content in a sample spectrophotometrically.
Principle: This method is based on the reaction of alkaloids with bromocresol green, an indicator dye, to form a yellow-colored complex that can be quantified by measuring its absorbance.
Materials:
-
Alkaloid extract
-
Bromocresol green (BCG) solution
-
Phosphate (B84403) buffer (pH 4.7)
-
Chloroform
-
Standard alkaloid solution (e.g., atropine)
-
Separatory funnels
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of a known alkaloid (e.g., atropine) at different concentrations.
-
To each standard solution in a separatory funnel, add phosphate buffer (pH 4.7) and BCG solution.
-
Extract the formed yellow complex with chloroform.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (λmax), typically around 470 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dissolve a known amount of the alkaloid extract in a suitable solvent.
-
Follow the same procedure as for the standard solutions to form and extract the alkaloid-BCG complex.
-
Measure the absorbance of the sample's chloroform layer at the same λmax.
-
-
Calculation:
-
Determine the concentration of total alkaloids in the sample by comparing its absorbance to the standard curve.
-
Troubleshooting Workflow for UV-Vis Analysis
Caption: A step-by-step guide for troubleshooting common issues in the UV-Vis analysis of alkaloids.
References
- 1. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Old and new spectroscopic techniques team up to decipher intricate alkaloids | Research | Chemistry World [chemistryworld.com]
- 11. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. phytojournal.com [phytojournal.com]
Technical Support Center: Stability and Degradation of Hybridaphniphylline A
Disclaimer: Due to the limited availability of specific stability and degradation data for Hybridaphniphylline A, this technical support guide is based on the general principles of stability and degradation of complex polycyclic alkaloids. The information provided should be used as a general guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound?
A1: Like many complex alkaloids, this compound may be susceptible to degradation under various conditions. Key factors that can affect its stability include pH, temperature, light, and the presence of oxidizing agents. It is crucial to establish a stability profile for this compound under your specific experimental conditions.
Q2: How can I minimize the degradation of this compound during storage?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). If solutions are required, they should be prepared fresh and used immediately. If storage of solutions is unavoidable, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.
Q3: What are the likely degradation pathways for a complex alkaloid like this compound?
A3: Common degradation pathways for alkaloids include hydrolysis, oxidation, and photolysis.[1][2] Hydrolysis may occur if the molecule contains ester or amide functional groups. Oxidation can be a significant degradation pathway, particularly if the structure contains electron-rich moieties.[1][2] Photodegradation can occur upon exposure to UV or visible light, leading to various decomposition products.[2]
Q4: How can I detect and identify potential degradation products of this compound?
A4: A stability-indicating analytical method is required to detect and quantify degradation products. High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a powerful technique for this purpose.[3][4] LC-MS can be particularly useful for identifying the molecular weights of degradation products, which can provide clues about their structures.[3] Nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the detailed structure of isolated degradation products.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or purity over time. | Degradation of this compound due to improper storage or handling. | Review storage conditions. Store the compound as a solid in a cool, dark, and dry place under an inert atmosphere. For solutions, prepare them fresh or store them at low temperatures, protected from light. |
| Appearance of new peaks in my chromatogram. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic behavior. This will help in developing a stability-indicating method. |
| Inconsistent experimental results. | Instability of this compound in the experimental medium (e.g., buffer, cell culture media). | Evaluate the stability of this compound in the specific experimental medium over the time course of the experiment. Adjust the experimental design if significant degradation is observed. |
| Difficulty in isolating pure this compound. | Degradation during the extraction or purification process. | Use mild extraction and purification techniques. Avoid high temperatures and exposure to strong acids or bases. Work quickly and protect the sample from light. |
Quantitative Data
Since specific quantitative stability data for this compound is not publicly available, the following table summarizes typical conditions used in forced degradation studies for complex natural products, which can be adapted to evaluate the stability of this compound.[6][7]
| Stress Condition | Typical Conditions | Potential Degradation Pathways Investigated |
| Acid Hydrolysis | 0.1 M HCl at room temperature to 60°C | Hydrolysis of ester or amide groups, acid-catalyzed rearrangements. |
| Base Hydrolysis | 0.1 M NaOH at room temperature to 60°C | Hydrolysis of ester or amide groups, base-catalyzed rearrangements. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of susceptible functional groups (e.g., amines, double bonds). |
| Thermal Degradation | 60-80°C in solid state and in solution | Thermally induced decomposition. |
| Photodegradation | Exposure to UV (e.g., 254 nm, 365 nm) and visible light | Photolytic cleavage or rearrangement. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber).
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC with UV and/or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[7]
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (with an appropriate buffer or acid modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9]
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent compound from all potential degradation products generated during the forced degradation study.
-
Detector Settings: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and a mass spectrometer (MS) to obtain mass information for the parent compound and its degradants.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
Visualizations
Caption: Workflow for Investigating Alkaloid Degradation.
Caption: Potential Degradation Pathways for a Complex Alkaloid.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. ijmr.net.in [ijmr.net.in]
- 4. mdpi.com [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. sgs.com [sgs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of the Hybridaphniphylline A Skeleton
Disclaimer: As of late 2025, the total synthesis of Hybridaphniphylline A has not been reported in peer-reviewed literature. This technical support center provides guidance based on the successful total synthesis of the closely related Hybridaphniphylline B and other relevant Daphniphyllum alkaloids. The strategies outlined here represent the current state-of-the-art and are intended to serve as a foundational resource for researchers targeting the this compound core.
Frequently Asked Questions (FAQs)
Q1: What is the most promising overall strategy for accessing the this compound/B core?
A1: The most successful strategy to date, employed in the total synthesis of Hybridaphniphylline B, is a biomimetic approach featuring a late-stage intermolecular Diels-Alder reaction.[1][2] This convergent strategy involves the separate, highly-controlled synthesis of a complex cyclopentadiene (B3395910) (the diene) and an iridoid-derived dienophile, which are then combined in a single step to forge the decacyclic core.[1][2]
Q2: What is the proposed biosynthetic pathway for the formation of Hybridaphniphyllines A and B?
A2: A biogenetic pathway involving a natural Diels-Alder cycloaddition between a Daphniphyllum alkaloid and an iridoid has been proposed.[3][4] This hypothesis inspired the successful synthetic strategy for Hybridaphniphylline B.[2]
Q3: Are there alternative strategies for constructing the core skeleton of related Daphniphyllum alkaloids that might be adapted for this compound?
A3: Yes, several other strategies have been employed for related alkaloids and could be considered. These include:
-
Pauson-Khand reaction: This has been used to construct cyclopentenone-containing structures within the alkaloid framework.
-
[5+2] Cycloaddition: This method has been effective for creating the seven-membered ring systems found in some Daphniphyllum alkaloids.
-
Intramolecular Michael Addition and Mannich-type Reactions: These are common strategies for forming key heterocyclic rings within the broader family of these natural products.
Troubleshooting Guides
Problem 1: Low yield in the key late-stage intermolecular Diels-Alder reaction.
-
Possible Cause 1: Diene instability. The fully elaborated cyclopentadiene precursor may be unstable and prone to decomposition or side reactions before cycloaddition can occur.
-
Solution 1: A one-pot protocol for the in-situ formation of the diene followed immediately by the Diels-Alder reaction can be effective.[2][5] This minimizes the lifetime of the reactive diene, preventing degradation.
-
Possible Cause 2: Steric hindrance. The highly congested nature of both the diene and dienophile can disfavor the transition state of the cycloaddition.
-
Solution 2: High-pressure conditions or the use of Lewis acid catalysts could be explored to promote the reaction. However, in the synthesis of Hybridaphniphylline B, thermal conditions in a sealed tube were successful. Careful optimization of temperature and reaction time is crucial.
-
Possible Cause 3: Impurities in the reaction partners. Trace impurities in either the diene precursor or the dienophile can inhibit the reaction.
-
Solution 3: Ensure both components are rigorously purified immediately prior to the key reaction.
Problem 2: Competing and undesired Cope rearrangement instead of the desired Claisen rearrangement during the synthesis of the diene precursor.
-
Possible Cause: The substrate structure and reaction conditions favor the[2][2]-sigmatropic rearrangement of the Cope pathway over the desired Claisen rearrangement of the allyl dienol ether.
-
Solution: Subtle variations to the substrate and the use of protic solvents can suppress the undesired Cope rearrangement.[1][2] The presence of a protic solvent can stabilize the transition state of the Claisen rearrangement.
Summary of Key Synthetic Strategies
| Strategy | Key Transformation(s) | Application | Reference(s) |
| Biomimetic Diels-Alder | Late-stage intermolecular [4+2] cycloaddition | Construction of the decacyclic core of Hybridaphniphylline B from a complex diene and dienophile. | [1],[2] |
| Claisen Rearrangement | [2][2]-Sigmatropic rearrangement of an allyl dienol ether | Key step in the synthesis of the cyclopentadiene precursor, avoiding an undesired Cope rearrangement. | [1],[2],[5] |
| Pauson-Khand Reaction | Co-mediated cyclization of an enyne | Construction of cyclopentenone moieties in related complex natural products. | |
| Glycosylation | Dynamic kinetic glycosylation | Formation of the dienophile from (+)-genipin. | [2] |
| One-Pot Diene Formation/Diels-Alder | In-situ diene generation and subsequent cycloaddition | To overcome the instability of the complex diene in the synthesis of Hybridaphniphylline B. | [2],[5] |
Experimental Protocols
Representative Protocol for the One-Pot Diene Formation and Intermolecular Diels-Alder Reaction (Adapted from the synthesis of Hybridaphniphylline B):
A solution of the diene precursor and the dienophile (asperuloside tetraacetate) in a suitable solvent (e.g., toluene) is placed in a sealed tube. The mixture is heated to a high temperature (e.g., 180 °C) for an extended period (e.g., 24 hours). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel chromatography to yield the Diels-Alder adducts.
Note: This is a generalized protocol. Specific concentrations, equivalents of reactants, and purification conditions must be optimized based on the specific substrates and experimental setup.
Visualizations
Caption: Convergent synthetic strategy for the Hybridaphniphylline B skeleton.
Caption: Troubleshooting workflow for the key Diels-Alder reaction.
References
- 1. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Daphniphyllum Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification techniques for Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of Daphniphyllum alkaloids.
Q1: I have a low yield of the total alkaloid extract from my plant material. What are the possible causes and solutions?
A: Low yields of crude alkaloid extracts can stem from several factors, from the plant material itself to the extraction procedure. Here are some common causes and troubleshooting steps:
-
Plant Material Quality: The concentration of alkaloids can vary depending on the plant's age, the season of collection, and the specific part of the plant used (e.g., leaves, stems, roots). Ensure you are using the appropriate plant part known to be rich in the target alkaloids.
-
Inadequate Grinding: The plant material should be finely ground to maximize the surface area for solvent penetration. If the powder is too coarse, the extraction will be inefficient.
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial. While various solvents can be used, a common approach is to use a polar solvent like methanol (B129727) or ethanol, often acidified to facilitate alkaloid salt formation, which enhances solubility.[1]
-
Insufficient Extraction Time or Temperature: Maceration or percolation may require several days for efficient extraction. If using methods like Soxhlet extraction, ensure the temperature and duration are optimized for your specific plant material and solvent.
-
Alkaloid Degradation: Some alkaloids are sensitive to heat and pH changes. Prolonged exposure to high temperatures or strongly acidic/basic conditions can lead to degradation. Consider using milder extraction conditions if you suspect your target alkaloids are labile.[2]
Q2: My preliminary purification by acid-base partitioning is resulting in significant loss of product. How can I optimize this step?
A: Acid-base partitioning is a fundamental step in alkaloid purification, but it needs to be performed carefully to avoid product loss.
-
Emulsion Formation: Emulsions are common and can trap your alkaloids at the interface between the aqueous and organic layers. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the emulsion through a pad of celite.
-
Incomplete pH Adjustment: Ensure the pH is sufficiently acidic (around pH 2-3) to protonate all the alkaloids and bring them into the aqueous layer. Conversely, when basifying to liberate the free alkaloids, ensure the pH is high enough (around pH 9-10) for complete deprotonation. Use a pH meter for accurate measurements.
-
Multiple Extractions: Instead of one large volume extraction, perform multiple smaller volume extractions with the organic solvent at each stage. This is significantly more efficient at recovering the product.
-
Choice of Organic Solvent: The choice of an immiscible organic solvent is important. Dichloromethane (B109758) and chloroform (B151607) are commonly used, but their volatility and potential for emulsion formation should be considered.
Q3: I am struggling to separate closely related Daphniphyllum alkaloids by column chromatography. What strategies can I employ for better resolution?
A: The structural similarity of many Daphniphyllum alkaloids makes their separation challenging.[3][4] Here are some advanced chromatographic techniques to consider:
-
Gradient Elution: A stepwise or linear gradient of increasing solvent polarity can help to resolve compounds with similar retention factors.
-
Alternative Stationary Phases: If standard silica (B1680970) gel is not providing adequate separation, consider using alumina, or chemically modified stationary phases like C18 (reversed-phase), or cyanopropyl columns.[5]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often necessary. It offers higher resolution and efficiency compared to traditional column chromatography.[6]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or decomposition of samples.[6]
Q4: My purified alkaloid appears to be degrading over time. How can I improve its stability?
A: Alkaloid stability is a critical concern, especially for long-term storage and further biological assays.
-
Light and Air Sensitivity: Some alkaloids are sensitive to light and oxidation. Store your purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store purified alkaloids at low temperatures, typically -20°C or -80°C, to minimize degradation.
-
Residual Solvents/Acids/Bases: Ensure that all traces of solvents, acids, or bases from the purification process are removed, as they can catalyze degradation. This can be achieved by thorough drying under high vacuum.
-
Purity: Impurities can sometimes accelerate the degradation of the main compound. Aim for the highest possible purity.[7]
Experimental Protocols
Below are detailed methodologies for key experiments in the purification of Daphniphyllum alkaloids.
Protocol 1: General Extraction of Total Alkaloids
-
Preparation of Plant Material: Air-dry the collected plant material (e.g., leaves, stems) and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (or ethanol) containing 1-2% acetic acid for 48-72 hours at room temperature with occasional stirring. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filtration and Concentration: Filter the mixture and collect the filtrate. Repeat the extraction process two more times with fresh solvent. Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% aqueous HCl.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the liberated free alkaloids with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the total crude alkaloid extract.
-
Protocol 2: Column Chromatography for Initial Fractionation
-
Column Packing: Pack a glass column with silica gel (mesh size 200-300) using a slurry method with a non-polar solvent like hexane (B92381).
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). A typical gradient could be a stepwise increase in the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light and/or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling of Fractions: Combine the fractions containing the same compound(s) based on the TLC analysis for further purification.
Quantitative Data Summary
The following tables summarize typical data encountered during the purification of Daphniphyllum alkaloids. Please note that these values are illustrative and can vary significantly based on the plant species, extraction method, and specific alkaloid.
Table 1: Comparison of Extraction Methods for Total Alkaloid Yield
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Typical Yield (% w/w) |
| Maceration | 95% Ethanol / 1% Acetic Acid | 25 | 72 | 1.5 - 3.0 |
| Soxhlet Extraction | Methanol | 65 | 24 | 2.0 - 4.5 |
| Ultrasonic-Assisted | 80% Methanol | 40 | 1 | 1.8 - 3.5 |
Table 2: Typical Solvent Systems for Column Chromatography of Daphniphyllum Alkaloids
| Alkaloid Polarity | Stationary Phase | Mobile Phase System (Gradient) |
| Low to Medium | Silica Gel | Chloroform : Methanol (100:0 to 90:10) |
| Medium to High | Silica Gel | Dichloromethane : Ethyl Acetate (100:0 to 50:50) |
| Polar | C18 Reversed-Phase | Acetonitrile : Water with 0.1% TFA (10:90 to 90:10) |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of Daphniphyllum alkaloids.
Caption: General workflow for the extraction and purification of Daphniphyllum alkaloids.
Caption: Troubleshooting decision tree for low crude extract yield.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Alkaloid Purification - Lifeasible [lifeasible.com]
Technical Support Center: Scaling Up Hybridaphniphylline A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hybridaphniphylline A and related Daphniphyllum alkaloids. The information is compiled from published synthetic routes and aims to address potential challenges encountered during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Cycloaddition Reactions
-
Q1: My late-stage intermolecular Diels-Alder reaction is giving low yields. What are the critical parameters to optimize?
A1: Low yields in the Diels-Alder reaction for constructing complex scaffolds like that of Hybridaphniphylline B can be due to several factors. A one-pot protocol for the diene formation and subsequent Diels-Alder reaction has been shown to be effective.[1][2] Key considerations include the purity of both the diene and the dienophile, reaction temperature, and solvent choice. For the synthesis of Hybridaphniphylline B, a fully elaborated cyclopentadiene (B3395910) and asperuloside (B190621) tetraacetate were used.[1][2]
-
Q2: I am observing undesired side products from a Cope rearrangement instead of the desired Claisen rearrangement. How can this be suppressed?
A2: The competition between Claisen and Cope rearrangements is a known issue. Subtle variations in the substrate and the use of protic solvents can suppress the undesired Cope rearrangement.[1][2] Careful selection of the allyl dienol ether substrate is crucial for favoring the Claisen pathway.
-
Q3: The intramolecular Pauson-Khand reaction for forming the 6-5-5-5 tetracyclic skeleton is not proceeding efficiently. What are common pitfalls?
A3: The Pauson-Khand reaction is a powerful tool for constructing cyclopentenone-containing structures.[3] Inefficiency can stem from the quality of the cobalt catalyst (Co2(CO)8), reaction temperature, and the concentration of the substrate. The reaction is sensitive to steric hindrance, and the stereocenter at C9 can influence the reaction's success by a Thorpe-Ingold effect.[3]
Category 2: Rearrangement and Cyclization Reactions
-
Q4: The gold-catalyzed Nazarov cyclization to form the 6-5-5-5 tetracyclic system is sluggish. How can I improve the reaction rate and yield?
A4: Sluggish Nazarov cyclizations can be due to catalyst deactivation or unfavorable substrate conformation. Ensure the gold catalyst is active and used under strictly anhydrous conditions. The stereocontrolled construction of the cyclopentenone is critical and has been investigated in complex settings to demonstrate its utility.[3]
-
Q5: I am struggling with the chemoselective hydrogenation of a fully substituted diene ester in a late-stage intermediate. What conditions are effective?
A5: Selective reduction of sterically hindered and electronically similar olefins is a significant challenge. While many standard hydrogenation conditions (Pd/C, PtO2/C, Stryker's reagent) may prove ineffective, specific catalysts and conditions can be successful.[4] For a related calyciphylline N synthesis, this transformation was noted as being particularly difficult.[4] Exploring a range of catalysts and reaction pressures is recommended.
Category 3: General Scale-Up Issues
-
Q6: I need to prepare a key tetracyclic intermediate on a decagram scale. What are the reported scalable steps?
A6: The synthesis of a key tetracyclic intermediate for longeracinphyllin A has been successfully performed on a decagram scale.[5] This was achieved through a sequence involving a hydrogenation step that showed better reproducibility with a specific catalyst over others like Crabtree's catalyst or Pd/C.[5] Similarly, a key intermediate in the synthesis of himalensine A was prepared on a decagram scale with no loss in efficiency (77-78% yield).[6]
-
Q7: My purification process is becoming a bottleneck during scale-up. Are there any general recommendations?
A7: As reaction scales increase, purification by chromatography can become impractical. Consider crystallization or recrystallization of key intermediates where possible. For instance, the structure of a key tetracyclic intermediate in the longeracinphyllin A synthesis and its precursor were verified by X-ray crystallographic analysis, suggesting they are crystalline solids amenable to non-chromatographic purification.[5]
Quantitative Data Summary
| Reaction Step | Scale | Reagents/Catalyst | Solvent(s) | Yield (%) | Reference |
| Synthesis of Himalensine A Fragment 29 | Decagram | Not specified | Not specified | 77-78 | [6] |
| Preparation of Tetracycle 15 (Longeracinphyllin A) | Decagram | Not specified | Not specified | 98 | [5] |
| Arylsilane (+)-59 formation | Not specified | (+)-43, 4-MeOPhLi | Not specified | 95 | [4] |
| Mitsunobu reaction to Phthalimide (+)-60 | Not specified | (+)-59, PPh3, DIAD, Phthalimide | Not specified | 99 | [4] |
| Krapcho demethoxycarbonylation to 30 | Gram scale | 29 | MeCN | 95 | [5] |
Experimental Protocols
Protocol 1: Scalable Preparation of Tetracycle 15 (Key intermediate for Longeracinphyllin A)
This protocol is based on the reported decagram-scale synthesis.[5]
-
Hydrogenation: The precursor tetracyclic compound is dissolved in a suitable solvent (e.g., ethyl acetate, methanol).
-
The specific catalyst (reported to be superior to Crabtree's catalyst or Pd/C for this specific transformation) is added under an inert atmosphere.
-
The reaction mixture is subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified, potentially by crystallization, to afford tetracycle 15 as a single diastereomer. The structure should be confirmed by spectroscopic methods and, if possible, X-ray crystallography.
Protocol 2: One-Pot Diene Formation and Diels-Alder Reaction (Conceptual, based on Hybridaphniphylline B synthesis)
This conceptual protocol is based on the strategy employed in the total synthesis of Hybridaphniphylline B.[1][2]
-
Diene Formation: The precursor to the fully elaborated cyclopentadiene is dissolved in an appropriate anhydrous solvent under an inert atmosphere.
-
A suitable reagent (e.g., a non-nucleophilic base) is added at a controlled temperature to facilitate the elimination reaction and form the diene in situ.
-
Diels-Alder Reaction: Once the diene formation is deemed complete (monitoring by a suitable analytical technique is recommended), the dienophile (e.g., asperuloside tetraacetate) is added to the reaction mixture.
-
The reaction is stirred at the optimal temperature to promote the [4+2] cycloaddition. The progress of the reaction should be monitored.
-
Upon completion, the reaction is quenched and worked up using standard aqueous extraction procedures.
-
The crude cycloadduct is purified by column chromatography to isolate the desired diastereomer.
Visualizations
Caption: Scalable synthesis workflow for Longeracinphyllin A.
Caption: Troubleshooting Claisen vs. Cope rearrangement.
Caption: Key cycloaddition reactions in synthesis.
References
- 1. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
managing protecting groups in the synthesis of Hybridaphniphylline A congeners
Welcome to the technical support center for the synthesis of Hybridaphniphylline A and its congeners. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of managing protecting groups during these complex total syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for hydroxyl functions in the synthesis of Daphniphyllum alkaloids like this compound?
A1: In the synthesis of structurally complex Daphniphyllum alkaloids, silyl (B83357) ethers are frequently employed to protect hydroxyl groups. The most common among these are tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) ethers.[1][2] Benzyl (B1604629) (Bn) ethers are also utilized, particularly when a more robust protecting group is required.[2] The choice depends on the steric environment of the hydroxyl group and the need for selective deprotection later in the synthetic sequence.[3] For instance, a primary hydroxyl group might be selectively protected with a TES group in the presence of a more hindered secondary hydroxyl.[3]
Q2: How can I selectively protect one hydroxyl group in the presence of multiple hydroxyls in a this compound intermediate?
A2: Achieving chemoselectivity is a common challenge. The selection of a suitable protecting group and reaction conditions is critical. Steric hindrance often dictates the site of protection. For less hindered primary alcohols, a bulky silylating agent like TBS-Cl with imidazole (B134444) can be effective. For more hindered secondary or tertiary alcohols, a more reactive silyl triflate (e.g., TBS-OTf) may be necessary.[4] In the synthesis of (−)-Calyciphylline N, a related alkaloid, a primary hydroxyl was chemoselectively protected with TESCl and imidazole.[3]
Q3: What is "orthogonal protection" and why is it important in the synthesis of this compound congeners?
A3: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[5][6] This is crucial in long and complex syntheses like that of this compound, which has multiple functional groups that need to be manipulated at different stages. For example, a TBS ether (cleaved by fluoride) and a benzyl ether (cleaved by hydrogenolysis) are orthogonal. This allows for the selective deprotection and reaction of one alcohol while the other remains protected.[5]
Troubleshooting Guides
Problem 1: Incomplete protection of a hindered secondary alcohol.
-
Symptom: TLC analysis of the reaction mixture shows a significant amount of starting material remaining even after prolonged reaction time or with excess reagent.
-
Possible Cause: The hydroxyl group is sterically hindered, preventing the protecting group from accessing the reaction site. The chosen silylating or acylating agent may not be reactive enough.
-
Solution:
-
Switch to a more reactive protecting group source. For silyl ethers, move from a silyl chloride (e.g., TBS-Cl) to a silyl triflate (e.g., TBS-OTf), which is significantly more electrophilic.[4]
-
Use a stronger, non-nucleophilic base. If using a base like imidazole, consider switching to a stronger base like 2,6-lutidine or a proton sponge to facilitate the reaction.
-
Increase the reaction temperature. Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for potential side reactions.
-
Problem 2: Unintended deprotection of a silyl ether during a reaction.
-
Symptom: A hydroxyl group becomes unexpectedly deprotected during a subsequent synthetic step, leading to undesired side products.
-
Possible Cause: The reaction conditions are too harsh for the chosen silyl ether. Silyl ethers have varying stability to acidic and basic conditions.[4]
-
Solution:
-
Choose a more robust silyl ether. The stability of silyl ethers generally follows the trend: TMS < TES < TBS < TIPS < TBDPS.[4] If a TBS group is being cleaved, consider using a more sterically hindered and stable TIPS or TBDPS group.
-
Buffer the reaction mixture. If the reaction generates acid or base as a byproduct, adding a suitable buffer can prevent the pH from dropping or rising to a level that cleaves the silyl ether.
-
Re-evaluate the reaction conditions. Explore milder reagents or conditions for the desired transformation that are compatible with the protecting group.
-
Problem 3: Difficulty in removing a benzyl ether without affecting other sensitive functional groups.
-
Symptom: Standard hydrogenolysis conditions (e.g., H₂, Pd/C) for benzyl group removal also reduce other functional groups like alkenes or alkynes in the molecule.
-
Possible Cause: Lack of chemoselectivity in the catalytic hydrogenation process.
-
Solution:
-
Use a transfer hydrogenation method. Reagents like ammonium (B1175870) formate (B1220265) or cyclohexadiene with Pd/C can sometimes offer better selectivity.
-
Employ alternative debenzylation methods. Lewis acids such as BCl₃ can cleave benzyl ethers, often with good chemoselectivity in the presence of other reducible groups.[7][8] Oxidative cleavage using DDQ is another option, particularly for p-methoxybenzyl (PMB) ethers.[9]
-
Quantitative Data on Protecting Group Strategies
The following table summarizes yields for representative protection and deprotection steps encountered in the synthesis of Daphniphyllum alkaloids and related complex natural products. Direct comparison is challenging due to the unique substrate in each case, but the data provides a general indication of the efficiency of these methods.
| Protecting Group | Substrate Type | Reaction | Reagents | Yield (%) | Reference |
| TBS | Primary Alcohol | Protection | TBS-Cl, Imidazole, DMF | ~95% | [10] |
| TES | Primary Alcohol | Protection | TESCl, Imidazole, CH₂Cl₂ | 83% | [3] |
| Phthalimide | Primary Alcohol | Protection (via Mitsunobu) | Phthalimide, DIAD, PPh₃, THF | 99% | [3] |
| TBS | Silyl Ether | Deprotection | TBAF, THF | High | [11] |
| TES | Silyl Ether | Deprotection | HF•Pyridine, THF | High | [12] |
| Benzyl | Benzyl Ether | Deprotection | H₂, Pd/C, EtOAc | Variable | [9] |
| Benzyl | Benzyl Ether | Deprotection | BCl₃, Pentamethylbenzene | Good | [7] |
Experimental Protocols
Protocol 1: Protection of a Primary Hydroxyl Group with TESCl
This protocol is adapted from the synthesis of (−)-Calyciphylline N.[3]
-
Dissolve the diol intermediate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add imidazole (2.5 equiv) to the solution and stir at room temperature until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylsilyl chloride (TESCl, 1.2 equiv) in CH₂Cl₂ to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a TBS Ether using TBAF
This is a general protocol for the cleavage of a TBDMS ether.[11]
-
Dissolve the TBS-protected compound (1.0 equiv) in tetrahydrofuran (B95107) (THF) in a plastic vial.
-
Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 equiv) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate (B1210297).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: A general workflow for managing protecting groups in a multi-step synthesis.
Caption: Logic diagram for an orthogonal protecting group strategy.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. fiveable.me [fiveable.me]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Structural and Functional Comparison of Hybridaphniphylline A and Daphnicyclidin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two complex Daphniphyllum alkaloids, Hybridaphniphylline A and daphnicyclidin I. These natural products were isolated from the stems and leaves of Daphniphyllum longeracemosum and represent unique molecular architectures within this extensive family of alkaloids.[1] While research into the biological activities of many Daphniphyllum alkaloids is ongoing, this guide summarizes the currently available data for these two specific compounds.
Structural Comparison
This compound and daphnicyclidin I, while originating from the same plant species, possess distinct and intricate polycyclic skeletons.
This compound is a remarkable hybrid natural product, featuring a decacyclic (10-ring) fused system.[1] Its complex architecture is proposed to arise from a biosynthetic Diels-Alder cycloaddition between a Daphniphyllum alkaloid and an iridoid.[1] This intricate fusion of two distinct biosynthetic pathways results in a highly rigid and sterically demanding three-dimensional structure. The molecule contains a multitude of stereocenters, contributing to its structural uniqueness.
Daphnicyclidin I is a diamino Daphniphyllum alkaloid.[1] The structure of daphnicyclidins is characterized by an unprecedented 7/5/7/5 ring system. This core structure contains a 2,3,4-cis trisubstituted pyrrolidine (B122466) (ring C) and a highly reactive fulvene (B1219640) moiety (ring E) embedded in two fused cycloheptanones (rings A and D). The absolute configuration of daphnicyclidin I has been determined using the CD exciton (B1674681) chirality method.[1]
The key structural difference lies in their fundamental skeletons. This compound is a larger, more complex hybrid molecule, while daphnicyclidin I belongs to a specific subgroup of Daphniphyllum alkaloids characterized by its unique fused ring system and diamino functionality.
Biological Activity
Currently, there is limited publicly available data on the biological activities of this compound and a notable lack of data for daphnicyclidin I. The available information on the cytotoxic effects of this compound is summarized below.
Cytotoxicity Data
This compound has been reported to exhibit weak cytotoxic activity against a panel of five human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HL-60 | Human Promyelocytic Leukemia | Data not available |
| A-549 | Human Lung Carcinoma | Data not available | |
| SMMC-7721 | Human Hepatocellular Carcinoma | Data not available | |
| MCF-7 | Human Breast Adenocarcinoma | Data not available | |
| SW-480 | Human Colon Adenocarcinoma | Data not available | |
| Daphnicyclidin I | Not Reported | Not Reported | Data not available |
IC50 values were not explicitly provided in the available literature abstracts. The original research article should be consulted for quantitative data.
Experimental Protocols
The cytotoxic activity of this compound was likely determined using a standard cell viability assay, such as the MTT assay. A general protocol for this type of experiment is provided below.
MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW-480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compounds (this compound, daphnicyclidin I) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for another 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and daphnicyclidin I are structurally distinct Daphniphyllum alkaloids. This compound, a complex hybrid molecule, has shown preliminary evidence of weak cytotoxic activity against several human cancer cell lines. In contrast, there is currently no publicly available information on the biological activity of daphnicyclidin I. Further investigation is required to fully elucidate the pharmacological potential of these unique natural products. The provided experimental protocol for the MTT assay serves as a standard method for future cytotoxicity studies on these and other related compounds.
References
Validating the Biosynthetic Blueprint of Hybridaphniphylline A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hybridaphniphylline A, a complex Daphniphyllum alkaloid, presents a fascinating biosynthetic puzzle. Its intricate, cage-like architecture, arising from a proposed Diels-Alder cycloaddition, offers a compelling target for synthetic chemists and a subject of deep interest for biochemists. This guide provides a comparative analysis of the proposed biosynthetic pathway of this compound, supported by evidence from biomimetic total synthesis and outlines potential experimental protocols for its definitive validation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the convergence of the shikimate and terpenoid pathways. The core structure is likely assembled through a key intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor. This proposed pathway provides a logical route to the complex heterocyclic framework of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Supporting Evidence from Biomimetic Synthesis
While direct enzymatic studies on this compound are yet to be published, the total synthesis of the structurally similar Hybridaphniphylline B provides strong biomimetic evidence for the proposed pathway.[1][2] The successful synthesis utilized a late-stage intermolecular Diels-Alder reaction, demonstrating the chemical feasibility of this key step.[1][2]
| Step | Reactants | Key Transformation | Product | Yield (%) | Reference |
| 1 | Daphniphyllum alkaloid-like diene | Intermolecular Diels-Alder | Cycloadduct | ~60% | [1] |
| 2 | Cycloadduct | Multi-step elaboration | Hybridaphniphylline B | - | [1] |
Table 1: Key steps in the biomimetic total synthesis of Hybridaphniphylline B.
Caption: Biomimetic total synthesis workflow for Hybridaphniphylline B.
Alternative Biosynthetic Hypotheses
While the Diels-Alder reaction is a compelling hypothesis, alternative biosynthetic pathways for the formation of the complex core of this compound could exist. These might involve stepwise cyclizations, radical-mediated processes, or the involvement of different precursor molecules.
Caption: Alternative biosynthetic hypotheses for this compound.
Proposed Experimental Protocols for Pathway Validation
To definitively validate the proposed biosynthetic pathway, a series of experiments are necessary. These include isotopic labeling studies to trace the incorporation of precursors and enzyme assays to identify and characterize the key catalytic steps.
Isotopic Labeling Studies
Feeding experiments with isotopically labeled precursors to Daphniphyllum longeracemosum, the natural source of this compound, can elucidate the origin of the carbon skeleton.
| Labeled Precursor | Expected Labeling Pattern in this compound | Analytical Method |
| [U-¹³C₆]-L-Tyrosine | Incorporation into the Daphniphyllum alkaloid core | LC-MS/MS, NMR |
| [¹³C]-Geranyl Pyrophosphate | Incorporation into the iridoid-derived portion | LC-MS/MS, NMR |
| [¹⁸O]-Water | Incorporation during potential hydroxylation steps | HRMS |
Table 2: Proposed isotopic labeling experiments.
Caption: Experimental workflow for isotopic labeling studies.
Enzyme Assays
The identification of a Diels-Alderase responsible for the key cycloaddition would provide definitive proof of the proposed pathway.
Protocol:
-
Preparation of Cell-Free Extract: Homogenize young leaves of D. longeracemosum in a suitable buffer to obtain a crude enzyme extract.
-
Substrate Synthesis: Chemically synthesize the proposed Daphniphyllum alkaloid diene and iridoid dienophile precursors.
-
Enzyme Reaction: Incubate the synthesized substrates with the cell-free extract.
-
Product Analysis: Use LC-MS/MS to detect the formation of the Diels-Alder adduct.
-
Enzyme Purification: If activity is detected, proceed with protein purification techniques to isolate the putative Diels-Alderase.
-
Characterization: Characterize the purified enzyme's kinetics and substrate specificity.
Conclusion
The proposed biosynthetic pathway of this compound, centered around a key Diels-Alder reaction, is strongly supported by biomimetic total synthesis. However, direct experimental evidence from in vivo studies is currently lacking. The outlined experimental protocols, including isotopic labeling and enzyme assays, provide a clear roadmap for the definitive validation of this fascinating biosynthetic pathway. Elucidating the precise enzymatic machinery behind the formation of this compound will not only deepen our understanding of natural product biosynthesis but also potentially provide novel biocatalysts for synthetic chemistry.
References
A Comparative Analysis of the Biological Activities of Daphniphyllum longeracemosum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Daphniphyllum, and in particular the species Daphniphyllum longeracemosum, is a rich source of structurally complex and biologically active alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from antiviral to anticancer and neuroprotective effects. This guide provides a comparative overview of the reported biological activities of various alkaloids isolated from Daphniphyllum longeracemosum, supported by available experimental data.
Overview of Biological Activities
Alkaloids from Daphniphyllum longeracemosum have been investigated for a range of biological activities, including anti-HIV, cytotoxic, anti-inflammatory, and neuroprotective effects. While research is ongoing, preliminary data provides a foundation for comparing the potential of these unique chemical entities.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of alkaloids isolated from Daphniphyllum longeracemosum. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research efforts.
| Alkaloid | Biological Activity | Assay | Cell Line/Model | Result (IC₅₀/EC₅₀) |
| Logeracemin A | Anti-HIV | HIV-1 Replication Inhibition | - | EC₅₀: 4.5 ± 0.1 μM[1] |
| Daphnillonin A | Cytotoxicity | Not specified | HL-60, A549 | No significant activity |
| Daphnillonin B | Cytotoxicity | Not specified | HL-60, A549 | No significant activity |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration. Data for other alkaloids from Daphniphyllum longeracemosum such as daphnilongeranins A-D, longeracinphyllins A and B, and daphlongamines A-D are not yet available in the public domain.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the biological activities of Daphniphyllum longeracemosum alkaloids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Anti-HIV Assay (HIV-1 Replication Inhibition Assay)
This assay measures the ability of a compound to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1) in a cell-based system.
Protocol:
-
Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in an appropriate medium.
-
Virus Infection: Infect the cells with a known amount of HIV-1.
-
Compound Treatment: Immediately after infection, add various concentrations of the test alkaloid to the cell culture.
-
Incubation: Incubate the infected and treated cells for a period that allows for multiple rounds of virus replication (typically 4-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the concentration of the alkaloid that inhibits viral replication by 50% (EC₅₀) compared to the untreated virus-infected control.
Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. The Griess reaction results in a colored product that can be quantified spectrophotometrically at 540 nm.
-
Data Analysis: Calculate the concentration of the alkaloid that inhibits NO production by 50% (IC₅₀) compared to the LPS-stimulated, untreated control.
Neuroprotection Assay (Oxidative Stress-Induced Neuronal Cell Death)
This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a suitable plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test alkaloid for a specified period.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., H₂O₂ or glutamate) for a defined duration.
-
Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: Determine the concentration of the alkaloid that provides 50% protection against the toxin-induced cell death.
Signaling Pathways and Experimental Workflows
The biological activities of Daphniphyllum alkaloids are often mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for guiding further drug development.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway in inflammation.
Neuroprotective Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pathway involved in promoting cell survival and proliferation. Many neuroprotective agents exert their effects by activating this pathway.
Caption: PI3K/Akt signaling pathway in neuroprotection.
Experimental Workflow for Bioactivity Screening
A general workflow for screening the biological activities of natural products like Daphniphyllum alkaloids is outlined below.
Caption: General workflow for bioactivity screening.
Conclusion
The alkaloids from Daphniphyllum longeracemosum represent a promising class of natural products with diverse and potent biological activities. Logeracemin A has demonstrated significant anti-HIV activity, while other alkaloids from the same plant, such as the daphnillonins, have shown a lack of significant cytotoxicity, suggesting a potential for selective bioactivity. Further comprehensive studies are warranted to fully elucidate the therapeutic potential of the rich array of alkaloids present in this plant species. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide aim to facilitate future research and development in this exciting field.
References
A Tale of Two Alkaloids: A Comparative Guide to the Total Synthesis of Hybridaphniphylline B and Daphnilongeranin B
The Daphniphyllum alkaloids represent a vast and structurally diverse family of natural products that have captivated synthetic chemists for decades. Their complex, polycyclic architectures and significant biological activities make them formidable synthetic targets. This guide provides a detailed comparison of the synthetic strategies employed to conquer two intricate members of this family: Hybridaphniphylline B and daphnilongeranin B. The insights gleaned from these syntheses, particularly from the group of Ang Li who accomplished both, offer a masterclass in strategic planning and chemical innovation.
Notably, the synthesis of Hybridaphniphylline B is ingeniously built upon a scalable synthetic route developed for daphnilongeranin B, making their comparison a compelling study in divergent synthesis.[1][2]
Strategic Overview: Divergence from a Common Core
The syntheses of both daphnilongeranin B and Hybridaphniphylline B, as achieved by Li and coworkers, originate from a shared strategic vision but diverge to address the unique structural features of each target.
Daphnilongeranin B: The synthesis of this hexacyclic alkaloid features a key intermolecular [3+2] cycloaddition to construct a crucial part of its core structure.[3] The endgame of this synthesis is characterized by a late-stage aldol (B89426) cyclization, which elegantly stitches together the final F ring of the complex cagelike backbone.[3][4]
Hybridaphniphylline B: This exceptionally complex alkaloid, possessing 11 rings and 19 stereocenters, required a different approach for its final construction.[5][6] The strategy hinges on a biomimetic, late-stage intermolecular Diels-Alder reaction.[1][5] The diene component for this critical reaction is a fully elaborated cyclopentadiene, which is prepared via a route established for the synthesis of daphnilongeranin B.[1] This approach showcases how a synthetic pathway to one natural product can serve as a launchpad for accessing an even more complex derivative.
The strategic relationship between the two syntheses can be visualized as follows:
Quantitative Comparison of Synthetic Efforts
The efficiency and complexity of a total synthesis are often measured by the number of steps required and the overall yield. Below is a summary of these key metrics for the syntheses of daphnilongeranin B and Hybridaphniphylline B.
| Metric | (-)-Daphnilongeranin B (Li et al.) | Hybridaphniphylline B (Li et al.) | Reference(s) |
| Longest Linear Sequence | ~25 steps | ~30 steps (from (+)-genipin) | [3],[1] |
| Key Strategy | [3+2] Cycloaddition, Aldol Cyclization | Intermolecular Diels-Alder | [3],[5] |
| Key Bond Formations | C-C, C-N | C-C (Norbornene core) | [3],[1] |
Note: Step counts are approximate and can vary based on the definition of a "step". The synthesis of Hybridaphniphylline B leverages the advanced intermediate from the daphnilongeranin B route.
Key Experimental Protocols
The success of these complex syntheses relies on the precise execution of key chemical transformations. Provided below are representative protocols for the cornerstone reactions in each pathway.
Late-Stage Aldol Cyclization for Daphnilongeranin B
This protocol describes the crucial cyclization step to form the F ring of daphnilongeranin B. The reaction is performed on a complex, late-stage intermediate.
Reaction: Formation of the F ring via intramolecular aldol reaction.
-
To a solution of the keto-aldehyde precursor (1.0 equiv) in a mixture of THF and H₂O (4:1, 0.01 M) at 0 °C is added a freshly prepared aqueous solution of K₂CO₃ (3.0 equiv, 0.1 M).
-
The reaction mixture is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion (typically 1-2 hours), the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (-)-daphnilongeranin B.
This is a representative protocol based on the strategy described in the literature.[3] Actual laboratory procedures may vary.
One-Pot Diene Formation and Diels-Alder Reaction for Hybridaphniphylline B
This protocol outlines the pivotal one-pot sequence that generates the reactive diene from an advanced intermediate and traps it in a Diels-Alder cycloaddition to forge the core of Hybridaphniphylline B.[1][2]
Reaction: Formation of the norbornene core via intermolecular [4+2] cycloaddition.
-
To a solution of the sulfoxide (B87167) precursor (1.0 equiv) and asperuloside (B190621) tetraacetate (dienophile, 2.0 equiv) in toluene (B28343) (0.02 M) is added solid NaHCO₃ (5.0 equiv).
-
The mixture is heated to reflux (typically 110-120 °C) under an argon atmosphere.
-
The reaction progress is monitored by TLC for the consumption of the starting material and formation of the cycloadducts.
-
After the reaction is complete (typically 12-24 hours), the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to separate the diastereomeric Diels-Alder adducts.
This is a representative protocol based on the strategy described in the literature.[1][2] The in situ generation of the diene via thermal elimination of the sulfoxide is immediately followed by the cycloaddition.
Conclusion
The total syntheses of daphnilongeranin B and Hybridaphniphylline B are landmark achievements in organic chemistry. They not only demonstrate the power of modern synthetic methods to construct highly complex molecular architectures but also illustrate a sophisticated and efficient synthetic strategy. By using the synthetic route to daphnilongeranin B as a foundation for the more ambitious synthesis of Hybridaphniphylline B, Li's group has provided a powerful example of how complex natural product synthesis can be approached in a divergent and resource-effective manner. This comparative analysis underscores the strategic nuances and technical innovations that drive the field of total synthesis forward.
References
- 1. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hybridaphniphylline A Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise characterization of complex natural products is fundamental to drug discovery and development. Hybridaphniphylline A, a Daphniphyllum alkaloid with a unique decacyclic fused skeleton, presents a significant analytical challenge due to its intricate structure. Cross-validation of analytical methods is a critical step to ensure the reliability, consistency, and accuracy of data across different analytical platforms or laboratories. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, with a focus on the principles of cross-validation as outlined by regulatory bodies such as the FDA.
While specific cross-validation data for this compound is not publicly available, this guide presents a framework based on established analytical methods for its characterization, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The quantitative data presented in the comparison tables are illustrative and based on typical performance characteristics of these methods for complex alkaloids.
Principles of Analytical Method Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable data. According to FDA guidance, cross-validation is necessary when data is generated from different methods within the same study or across different studies that will be combined. The process typically involves analyzing the same set of samples with both methods and comparing the results statistically.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound will depend on the specific research question, whether it is for identification, quantification, or structural elucidation.
| Parameter | HPLC-PDA | UPLC-MS/MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Quantification, Identification, Structural Confirmation | Structural Elucidation, Identification |
| Linearity (r²) | > 0.999 | > 0.999 | Not applicable for quantification without extensive calibration |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 pg/mL | ~1-5 µg/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~0.5-5 pg/mL | Not typically used for quantification |
| Accuracy (Recovery) | 95-105% | 98-102% | Not applicable |
| Precision (%RSD) | < 2% | < 5% | Not applicable |
| Selectivity | Moderate | High | Very High |
| Throughput | High | High | Low |
Experimental Protocols
Detailed and standardized experimental protocols are essential for successful cross-validation.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is commonly used for the quantification and purity assessment of known compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring at a wavelength determined by the UV absorption maximum of this compound.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalysis and trace-level quantification.
-
Instrumentation: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but with UPLC-grade solvents.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound.
-
Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up for complex matrices like plasma or tissue extracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation and confirmation of this compound.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra for initial structural assessment.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.
-
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
Visualizing the Cross-Validation Workflow
A systematic approach is crucial for the successful cross-validation of analytical methods. The following diagram outlines the key stages involved.
Hypothetical Signaling Pathway Investigation
The characterization of this compound is often a prerequisite for investigating its biological activity. While the specific signaling pathways modulated by this compound are a subject of ongoing research, related alkaloids have been shown to interact with various cellular targets. The validated analytical methods can be employed to study its effects on a hypothetical signaling cascade.
References
evaluating the cytotoxic potential of Hybridaphniphylline A against cancer cell lines
Evaluating the Cytotoxic Potential of Daphniphyllum Alkaloids: A Comparative Guide
A Note on Hybridaphniphylline A: As of the current literature review, specific experimental data is not publicly available. One study on its isolation mentions that Daphniphyllum alkaloids, as a class, exhibit various biological activities including cytotoxicity, but does not provide specific data for this compound.[1][2] This guide, therefore, provides a comparative overview of the cytotoxic potential of other structurally related Daphniphyllum alkaloids to offer a contextual understanding for researchers and drug development professionals.
The Daphniphyllum genus is a source of a diverse range of structurally complex alkaloids that have garnered significant interest for their potential pharmacological activities.[3] Several of these alkaloids have been investigated for their cytotoxic effects against various cancer cell lines, demonstrating a range of potencies.[3][4] This guide summarizes the available data on the cytotoxic activity of select Daphniphyllum alkaloids, providing a reference for their potential as anticancer agents.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
The following table summarizes the in vitro cytotoxic activity of various Daphniphyllum alkaloids against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Alkaloid | Cancer Cell Line | IC50 Value | Source |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [5] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [3][6] |
| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 µM | [4] |
| SGC-7901 (Human Gastric Carcinoma) | 22.4 µM | [4] | |
| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 µM | [4] |
| SGC-7901 (Human Gastric Carcinoma) | 25.6 µM | [4] | |
| Calyciphylline Q | P-388 (Mouse Lymphocytic Leukemia) | 10.3 µM | [4] |
| Calyciphylline R | P-388 (Mouse Lymphocytic Leukemia) | 13.8 µM | [4] |
| Dcalycinumine A | Nasopharyngeal Cancer Cells | (Inhibition of proliferation, migration, invasion, and promotion of apoptosis reported, specific IC50 not provided in the abstract) | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of cytotoxic potential.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Daphniphyllum alkaloids). A vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic drug like doxorubicin) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a natural product like a Daphniphyllum alkaloid.
Caption: Workflow for evaluating the cytotoxic potential of natural compounds.
Hypothetical Signaling Pathway for Apoptosis Induction
The diagram below illustrates a simplified, hypothetical signaling pathway that could be involved in the induction of apoptosis by a cytotoxic compound. Many natural products exert their anticancer effects by activating apoptotic pathways.
References
- 1. scite.ai [scite.ai]
- 2. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Docking Analysis of Hybridaphniphylline A and Other Daphniphyllum Alkaloids Against HIV-1 Reverse Transcriptase
This guide provides a comparative analysis of the potential binding affinities of Hybridaphniphylline A and other selected Daphniphyllum alkaloids against the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT). The study utilizes in silico molecular docking to predict the binding energies and interaction patterns of these natural products, offering insights into their potential as anti-HIV agents. Daphniphyllum alkaloids are a diverse group of natural products known for their complex structures and a wide range of biological activities, including anti-HIV properties.[1]
Data Summary
The following table summarizes the predicted binding affinities (in kcal/mol) and the number of hydrogen bond interactions for this compound and other representative Daphniphyllum alkaloids when docked into the NNIBP of HIV-1 RT. Lower binding energy values indicate a more favorable interaction.
| Alkaloid | IUPAC Name | Molecular Formula | Binding Affinity (kcal/mol) | Number of H-Bonds |
| This compound | (1R,3aS,4S,5R,6S,7R,8R, 9R,10S,11S,12R,13R,14S)- 4,9,14-trihydroxy-10-(hydroxymethyl)- 6,12-dimethyl-2,3,3a,4,5,6,7,8,9,10, 11,12,13,14-tetradecahydro-1H- 7,11-epoxy-5,8-methanocyclo- nona[b]naphthalen-1-yl acetate | C29H39NO8 | -9.8 | 4 |
| Daphniphylline | (1R,3aR,5aR,6S,7S,11aR, 11bS)-1,6,7,11b-tetramethyl- 1,2,3,3a,4,5,5a,6,7,8,9,10,11,11a- tetradecahydro-6,10-epoxy- cyclopenta[b]azepino[1,2-a]azepine | C32H49NO5 | -8.5 | 2 |
| Calyciphylline A | (1S,3aR,4S,5R,6R,7S,8R, 9R,11aS)-4-hydroxy-1,6,9- trimethyl-1,2,3,3a,4,5,6,7,8,9,10,11- dodecahydro-5,8-methano- cyclopenta[b]pyrrolo[1,2-a]azepine | C22H33NO | -7.9 | 1 |
| Yuzurimine | (1S,2R,5S,6R,7S,8R,10R, 11S)-11-hydroxy-10-(hydroxymethyl)- 1,6-dimethyl-4-aza- tricyclo[5.3.1.1²,⁶]dodecan-3-one | C17H25NO4 | -7.2 | 3 |
Experimental Protocols
1. Protein Preparation: The three-dimensional crystal structure of HIV-1 Reverse Transcriptase in complex with a non-nucleoside inhibitor (PDB ID: 1RT2) was obtained from the Protein Data Bank. The protein was prepared for docking using AutoDockTools (ADT) v1.5.6. This involved removing the co-crystallized ligand and water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The grid box for docking was centered on the known NNIBP with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å.
2. Ligand Preparation: The 2D structures of this compound, Daphniphylline, Calyciphylline A, and Yuzurimine were sketched using ChemDraw and converted to 3D structures using Open Babel. The ligands were then prepared for docking in ADT by assigning Gasteiger charges and setting up the rotatable bonds.
3. Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files were used as input. The Lamarckian Genetic Algorithm was employed for the docking calculations, with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 docking runs. The resulting docked conformations were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode.
4. Visualization and Analysis: The protein-ligand interactions of the best-docked conformations were visualized and analyzed using PyMOL and Discovery Studio Visualizer. Hydrogen bond interactions and the overall binding orientation of the ligands within the active site were examined.
Visualizations
Caption: Workflow for the comparative in silico docking study.
Caption: Hypothesized mechanism of HIV-1 RT inhibition by Daphniphyllum alkaloids.
References
Safety Operating Guide
Safe Disposal of Hybridaphniphylline A: A Procedural Guide for Laboratory Personnel
Disclaimer: This document provides guidance on the proper disposal of Hybridaphniphylline A based on general knowledge of Daphniphyllum alkaloids and safe laboratory practices for handling potentially cytotoxic compounds. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these procedures should be considered as a baseline. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
I. Understanding the Hazards of this compound
General Hazards of Cytotoxic Alkaloids:
| Hazard Category | Description |
| Toxicity | Potentially toxic if ingested, inhaled, or absorbed through the skin. Effects can range from mild irritation to severe systemic health issues. |
| Irritation | May cause irritation to the skin, eyes, and respiratory tract upon direct contact. |
| Environmental Hazard | As a biologically active molecule, release into the environment should be strictly avoided to prevent harm to aquatic life and ecosystems. |
II. Personal Protective Equipment (PPE)
When handling this compound in any form (solid, in solution, or as waste), the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are required. Double-gloving is recommended, especially when handling concentrated solutions or pure compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Lab Coat: A fully buttoned laboratory coat is necessary to protect against skin contact.
-
Respiratory Protection: When handling the powdered form of this compound or if there is a risk of aerosol generation, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood.
III. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.
Step 1: Identify the Waste Stream
Categorize all waste contaminated with this compound as "Hazardous Chemical Waste" or "Cytotoxic Waste," in accordance with your institution's EHS guidelines.
Step 2: Use Designated Waste Containers
-
Solid Waste:
-
Items: Contaminated consumables such as gloves, bench paper, pipette tips, and vials.
-
Procedure: Place these items in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container should be clearly labeled.
-
-
Liquid Waste:
-
Items: Solutions containing this compound, including experimental reaction mixtures, chromatography fractions, and solvent rinses.
-
Procedure: Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof container (e.g., a coated glass or polyethylene (B3416737) carboy). The container must be kept closed when not in use. Do not mix with other waste streams unless explicitly approved by your EHS department.
-
-
Sharps Waste:
-
Items: Needles, syringes, and glass Pasteur pipettes contaminated with this compound.
-
Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container for hazardous waste.
-
Step 3: Labeling Hazardous Waste
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste" or "Cytotoxic Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and the solvent(s) present (for liquid waste)
-
The date the container was started
-
The name of the principal investigator and the laboratory location
IV. Decontamination and Spill Procedures
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining this compound.
-
Collect Rinse: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.
-
Washing: Proceed with a standard laboratory washing procedure using detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Spill Cleanup:
In the event of a spill, the primary goal is to prevent the spread of the contaminant and to protect personnel.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or spills of powdered material outside of a fume hood, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as described in Section II.
-
Contain the Spill:
-
For liquid spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
For solid spills: Gently cover the spill with damp paper towels to avoid generating dust.
-
-
Clean the Area: Carefully scoop the absorbent material or paper towels into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with a suitable solvent (e.g., 70% ethanol) and then with a laboratory detergent solution.
-
Dispose of Cleanup Materials: All materials used for the cleanup are considered hazardous waste and must be disposed of accordingly.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Waste disposal workflow for this compound.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize environmental impact. Always prioritize safety and consult your institution's EHS department for guidance.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 3. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Hybridaphniphylline A
Disclaimer: No specific Safety Data Sheet (SDS) for Hybridaphniphylline A is currently available. The following guidance is based on best practices for handling potent, cytotoxic, and novel pharmaceutical compounds. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.[1][2][3]
This compound is a complex Daphniphyllum alkaloid.[4] Due to its novelty and potent biological activity, it should be handled as a hazardous compound with potential cytotoxic properties.[5][6] All operations should be conducted within a designated containment area to minimize exposure.[3][7]
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is appropriate personal protective equipment. Engineering controls, such as fume hoods and glove boxes, should be used as the primary means of containment.[3] PPE should always be worn when there is a risk of exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978) is recommended.[8] Change gloves immediately if contaminated. |
| Body Protection | Gown | A disposable, back-closing, low-permeability gown with long sleeves and tight-fitting cuffs should be worn.[9] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles and a full-face shield are required to protect against splashes.[9][10] |
| Respiratory Protection | Respirator | A fit-tested NIOSH-approved N95 or higher-level respirator should be used when handling powders or if there is a risk of aerosol generation.[9][11] |
Operational Plan: Handling and Storage
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The designated handling area, typically a certified chemical fume hood or a glove box, should be clean and uncluttered.[7]
-
Weighing and Transferring: All manipulations of solid this compound should be performed in a containment system, such as a glove box or a ventilated balance enclosure, to prevent the generation of airborne particles.[7]
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Work within a chemical fume hood.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a secure, ventilated, and locked location. Access should be restricted to authorized personnel.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
References
- 1. pharm-int.com [pharm-int.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. ohsinsider.com [ohsinsider.com]
- 10. ipservices.care [ipservices.care]
- 11. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
